Methyl 2,4-Bis(benzyloxy)phenylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIGGKEPSUENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate
An In-depth Technical Guide on the
This whitepaper provides a comprehensive overview of a feasible synthetic route to Methyl 2,4-Bis(benzyloxy)phenylacetate, a valuable intermediate in organic synthesis. The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow.
Synthesis Strategy
The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This method involves the dialkylation of the hydroxyl groups of a starting resorcinol derivative with an appropriate benzylating agent. A plausible and efficient starting material for this synthesis is methyl 2,4-dihydroxyphenylacetate. The phenolic hydroxyl groups of this starting material can be deprotonated by a suitable base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzyl halide, such as benzyl bromide.
Experimental Protocol
This protocol is adapted from established procedures for the alkylation of similar phenolic compounds.[1][2]
Materials:
-
Methyl 2,4-dihydroxyphenylacetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium bicarbonate (CsHCO₃)[1]
-
Acetone or Acetonitrile (CH₃CN)[1]
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dihydroxyphenylacetate (1.0 eq), potassium carbonate (2.5 eq) [or cesium bicarbonate (3.0 eq)], and a suitable solvent such as acetone or acetonitrile.
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 80°C (for acetonitrile) and maintain for 12-24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Extraction: The crude residue is redissolved in dichloromethane and washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an estimated value based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | Methyl 2,4-dihydroxyphenylacetate | |
| Reagents | Benzyl bromide, Potassium Carbonate | [2] |
| Solvent | Acetone | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 12-24 hours | |
| Typical Yield | 85-95% (estimated) |
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-Bis(benzyloxy)phenylacetate is a complex organic molecule with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and an exploration of its prospective biological activities based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages information on analogous compounds to provide a thorough and practical resource for researchers.
Chemical Properties
While specific experimental data for this compound is not widely available, its fundamental chemical properties have been computed and are summarized below.
| Property | Value | Source |
| Molecular Formula | C23H22O4 | PubChem[1] |
| Molecular Weight | 362.4 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | PubChem[1] |
| CAS Number | 151255-80-0 | PubChem[1] |
| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | PubChem[1] |
| InChI Key | UOBIGGKEPSUENK-UHFFFAOYSA-N | PubChem[1] |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Not available in searched literature |
Synthesis and Purification: An Experimental Protocol
A specific, validated protocol for the synthesis of this compound is not readily found in the available literature. However, based on standard organic synthesis methodologies and a known procedure for a similar compound, methyl p-benzyloxyphenyl acetate, a viable two-step synthesis route can be proposed.[2] This would involve the benzylation of 2,4-dihydroxyphenylacetic acid followed by Fischer esterification.
Step 1: Synthesis of 2,4-Bis(benzyloxy)phenylacetic acid
This initial step involves the protection of the hydroxyl groups of 2,4-dihydroxyphenylacetic acid using benzyl bromide.
Materials:
-
2,4-Dihydroxyphenylacetic acid
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (1M)
Procedure:
-
To a solution of 2,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-Bis(benzyloxy)phenylacetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
The second step is the esterification of the synthesized carboxylic acid with methanol.
Materials:
-
2,4-Bis(benzyloxy)phenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,4-Bis(benzyloxy)phenylacetic acid (1 equivalent) in a mixture of methanol (excess) and chloroform.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. A Soxhlet apparatus containing a thimble with anhydrous magnesium sulfate can be used to remove the water formed during the reaction.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water to form two distinct layers.
-
Separate the chloroform layer and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize any unreacted acid, and then again with water until neutral.
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
Filter the solution and remove the chloroform by distillation under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.
Spectral Analysis
Experimental spectral data for this compound is not available in the public domain. For structural elucidation and confirmation of synthesis, the following standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the methyl ester protons, the benzylic methylene protons, and the aromatic protons of the phenyl and benzyl groups.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule, showing distinct signals for the carbonyl carbon of the ester, the aliphatic carbons of the methyl and methylene groups, and the various aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Would be utilized to identify the functional groups present. Key characteristic peaks would be expected for the C=O stretching of the ester group and the C-O stretching of the ether linkages.
-
Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]+ would be expected at m/z 362.4.
Potential Biological Activities and Applications in Drug Development
While there is no direct research on the biological activities of this compound, the structural motifs present in the molecule, namely the phenylacetic acid ester and the benzyloxy groups, are found in various biologically active compounds. This suggests potential avenues for research and application in drug development.
Anti-inflammatory and Analgesic Potential
Derivatives of phenylacetic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The core phenylacetic acid structure is known to be a scaffold for compounds that exhibit analgesic and anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Further investigation into the potential COX inhibitory activity of this compound and its derivatives could be a promising area of research.[4]
Neuroprotective and MAO-B Inhibitory Activity
Recent studies have highlighted the potential of benzyloxy derivatives in the development of multifunctional agents for neurodegenerative diseases like Parkinson's disease. For instance, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been shown to be potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective effects.[5] The presence of two benzyloxy groups in this compound suggests that it could be explored as a scaffold for novel neuroprotective agents.
Potential as a Scaffold in Medicinal Chemistry
The functional groups present in this compound—the ester and the ether linkages—offer multiple points for chemical modification. This makes it a potentially versatile scaffold for the synthesis of a library of compounds to be screened for various biological activities. The benzyloxy groups can be deprotected to reveal hydroxyl groups, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can be converted to amides or other esters.
Conclusion
This compound is a compound with interesting chemical features that suggest its potential as a valuable building block in medicinal chemistry. While direct experimental data on its physical properties and biological activities are currently lacking in publicly accessible literature, this guide provides a solid foundation for researchers by outlining its known chemical characteristics, proposing a detailed synthesis protocol, and exploring potential areas of pharmacological relevance based on its structural components. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
Methyl 2,4-bis(benzyloxy)phenylacetate is a substituted aromatic ester. This technical guide provides a summary of its computed physical properties, a proposed synthetic pathway, and general experimental protocols for its synthesis and characterization. Due to the limited availability of public data, experimental physical properties and specific biological activities for this compound are not extensively documented. The information presented herein is compiled from computational chemistry databases and generalized organic chemistry laboratory procedures.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C23H22O4 | PubChem[1] |
| Molecular Weight | 362.4 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 362.15180918 g/mol | PubChem[1] |
| Monoisotopic Mass | 362.15180918 g/mol | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
| Heavy Atom Count | 27 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 426 | PubChem[1] |
Synthesis and Purification
A plausible synthetic route for this compound involves a two-step process starting from 2,4-dihydroxyphenylacetic acid: 1) Williamson ether synthesis to introduce the benzyl protective groups, followed by 2) Fischer esterification to form the methyl ester.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
2.1.1. Step 1: Fischer Esterification of 2,4-Dihydroxyphenylacetic Acid
This protocol outlines the synthesis of Methyl 2,4-dihydroxyphenylacetate.
-
Materials:
-
2,4-Dihydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol in a round-bottom flask.[2][3][4][5]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2][3][5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3][5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[2][5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,4-dihydroxyphenylacetate.[5]
-
The crude product can be purified further by column chromatography if necessary.
-
2.1.2. Step 2: Williamson Ether Synthesis
This protocol describes the benzylation of Methyl 2,4-dihydroxyphenylacetate.
-
Materials:
-
Methyl 2,4-dihydroxyphenylacetate
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
To a solution of Methyl 2,4-dihydroxyphenylacetate in acetone in a round-bottom flask, add an excess of potassium carbonate.[6][7][8][9]
-
Add a stoichiometric excess of benzyl bromide to the suspension.[6][7][8][9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.[6][7][8]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
2.1.3. Purification
The crude product can be purified by column chromatography on silica gel.
-
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[10][11][12]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.[10][11]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Figure 2. General workflow for the analytical characterization of the synthesized compound.
General Spectroscopic Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure for ¹H and ¹³C NMR:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).[13][14][15][16][17]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.[13][18][19][20]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.[13][19]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[13][19]
-
3.1.2. Mass Spectrometry (MS)
-
Procedure for Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.[21][22][23][24][25]
-
Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).[22][23]
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).[21][22][25]
-
The molecular ion peak should correspond to the molecular weight of the compound.
-
3.1.3. Infrared (IR) Spectroscopy
-
Procedure for IR Spectroscopy:
-
Prepare the sample for analysis. For a solid, this may involve preparing a KBr pellet or a mull. For an oil or liquid, a thin film between salt plates can be used.[26][27][28][29][30]
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch for the ester, C-O stretches, and aromatic C-H and C=C bands).[27][29][30]
-
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. Research on structurally related compounds may provide some indication of potential areas for investigation, but this would require dedicated biological screening and assays.
Conclusion
This technical guide provides an overview of the computed properties and a proposed synthetic and analytical framework for this compound. The absence of comprehensive experimental data highlights a gap in the publicly available scientific literature for this compound. The provided protocols are intended as a general guide for researchers and may require optimization for specific laboratory conditions. Further research is needed to determine the experimental physical properties, biological activities, and potential applications of this molecule.
References
- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. jocpr.com [jocpr.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 18. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 19. chem.uiowa.edu [chem.uiowa.edu]
- 20. bhu.ac.in [bhu.ac.in]
- 21. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 22. Mass Spectrometry [www2.chemistry.msu.edu]
- 23. fiveable.me [fiveable.me]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 26. pubs.acs.org [pubs.acs.org]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. youtube.com [youtube.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
In-Depth Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate
CAS Number: 151255-80-0
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Methyl 2,4-Bis(benzyloxy)phenylacetate is limited. This guide synthesizes available data and provides context based on related chemical principles. A significant portion of the requested experimental and biological data is not available in the public domain for this specific compound.
Core Compound Identification
This compound is a substituted aromatic carboxylic acid ester. Its structure features a central phenylacetate core with two benzyl ether protecting groups at the 2 and 4 positions of the phenyl ring. This compound is primarily available as a research chemical or a synthetic intermediate.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C23H22O4 | PubChem[1][2] |
| Molecular Weight | 362.4 g/mol | PubChem[1][2] |
| IUPAC Name | methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | PubChem[1][2] |
| CAS Number | 151255-80-0 | PubChem[1][2] |
| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | PubChem[1] |
| InChI Key | UOBIGGKEPSUENK-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
A common approach to synthesize such a compound would involve the benzylation of a dihydroxyphenylacetic acid derivative, followed by esterification.
Caption: A potential synthetic pathway for this compound.
General Experimental Considerations (Hypothetical)
Step 1: Esterification of 2,4-Dihydroxyphenylacetic Acid
-
Reactants: 2,4-Dihydroxyphenylacetic acid, Methanol (excess), and a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Procedure: The reactants would be refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The excess methanol would be removed under reduced pressure. The residue would be dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester.
Step 2: Benzylation of Methyl 2,4-Dihydroxyphenylacetate
-
Reactants: Methyl 2,4-dihydroxyphenylacetate, Benzyl bromide (or chloride), and a weak base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Procedure: The mixture would be stirred, likely at an elevated temperature, until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture would be filtered to remove the inorganic salts. The filtrate would be concentrated, and the residue partitioned between an organic solvent and water. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by column chromatography.
Analytical Data
Specific analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for this compound are not widely published. Characterization of the compound would rely on standard spectroscopic techniques to confirm its structure.
Biological Activity and Applications
There is no direct evidence in the peer-reviewed scientific literature to suggest that this compound has any specific biological activity. Its structure, containing two benzyl ether protecting groups, suggests that it is likely a chemical intermediate in the synthesis of more complex molecules. These protecting groups are typically removed in later synthetic steps to reveal the free hydroxyl groups, which may be important for biological activity in the final target molecule.
Given the lack of data on biological activity, no signaling pathways involving this compound can be described.
Potential as a Synthetic Intermediate
The phenylacetic acid scaffold is present in many biologically active compounds. It is plausible that this compound could serve as a building block in the synthesis of:
-
Pharmaceuticals: As a precursor to more complex active pharmaceutical ingredients (APIs).
-
Natural Product Analogues: For the synthesis of derivatives of naturally occurring compounds with potential therapeutic properties.
-
Research Probes: To create novel molecules for studying biological processes.
Conclusion
This compound (CAS 151255-80-0) is a chemical compound with limited publicly available data. While its physicochemical properties are documented, detailed experimental protocols for its synthesis and comprehensive analytical data are scarce. Crucially, there is no published research on its biological activity or mechanism of action. Its primary role appears to be that of a synthetic intermediate in organic chemistry. Researchers and drug development professionals interested in this molecule should consider it a starting material for the synthesis of more complex target compounds and would need to perform their own comprehensive characterization and biological evaluation.
References
Structure Elucidation of Methyl 2,4-Bis(benzyloxy)phenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2,4-Bis(benzyloxy)phenylacetate. Due to the absence of publicly available experimental data for this specific compound, this document outlines a detailed, plausible experimental workflow for its synthesis and characterization. Predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented in clearly structured tables. The methodologies for these spectroscopic techniques are detailed, providing a robust framework for researchers. Furthermore, this guide includes essential visualizations, such as the chemical structure, a proposed synthesis workflow, and a logical diagram for spectroscopic analysis, all generated using the DOT language. This document serves as a practical resource for scientists engaged in the synthesis and characterization of related compounds.
Introduction
This compound is a complex organic molecule with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring two bulky benzyloxy groups on the phenyl ring, suggests interesting electronic and steric properties that could be exploited in drug design and materials science. Accurate structure elucidation is the cornerstone of any chemical research, ensuring the identity and purity of a synthesized compound. This guide details the necessary steps and expected outcomes for the comprehensive structural analysis of this target molecule.
Proposed Synthesis
The synthesis of this compound can be achieved through a two-step process starting from commercially available 2,4-dihydroxyphenylacetic acid. The proposed synthetic route involves a Fischer esterification followed by a Williamson ether synthesis.
Experimental Protocol: Synthesis
Step 1: Fischer Esterification of 2,4-dihydroxyphenylacetic acid
-
In a round-bottom flask, dissolve 1 equivalent of 2,4-dihydroxyphenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2,4-dihydroxyphenylacetate.
Step 2: Williamson Ether Synthesis
-
Dissolve the crude Methyl 2,4-dihydroxyphenylacetate (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask.
-
Add a slight excess of a weak base, such as potassium carbonate (2.5 equivalents).
-
To the stirring suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the structure elucidation of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 10H | Ar-H (Benzyl groups) |
| ~7.15 | d | 1H | Ar-H (Phenylacetate ring, H-6) |
| ~6.60 | dd | 1H | Ar-H (Phenylacetate ring, H-5) |
| ~6.55 | d | 1H | Ar-H (Phenylacetate ring, H-3) |
| ~5.10 | s | 2H | O-CH₂ -Ph (C4-benzyloxy) |
| ~5.05 | s | 2H | O-CH₂ -Ph (C2-benzyloxy) |
| ~3.70 | s | 2H | CH₂ -COOCH₃ |
| ~3.65 | s | 3H | O-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C =O |
| ~159.0 | C 4-O (Phenylacetate ring) |
| ~157.0 | C 2-O (Phenylacetate ring) |
| ~137.0 | Quaternary C (Benzyl groups) |
| ~131.0 | C 6-H (Phenylacetate ring) |
| ~128.5 | Ar-C H (Benzyl groups) |
| ~128.0 | Ar-C H (Benzyl groups) |
| ~127.5 | Ar-C H (Benzyl groups) |
| ~115.0 | C 1 (Phenylacetate ring) |
| ~105.0 | C 5-H (Phenylacetate ring) |
| ~100.0 | C 3-H (Phenylacetate ring) |
| ~70.5 | O-C H₂-Ph |
| ~70.0 | O-C H₂-Ph |
| ~52.0 | O-C H₃ |
| ~36.0 | C H₂-COOCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H stretch |
| 2950 | Medium | Aliphatic C-H stretch |
| 1735 | Strong | C=O stretch (Ester) |
| 1610, 1500 | Medium-Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (Ester and Ether) |
| 1150 | Strong | C-O-C stretch (Ether) |
| 740, 700 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 362 | 40 | [M]⁺ (Molecular Ion) |
| 271 | 30 | [M - CH₂Ph]⁺ |
| 180 | 100 | [M - OCH₂Ph - COOCH₃]⁺ or [HO-C₆H₃(OCH₂Ph)-CH₂]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer. Key parameters include a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the purified product is prepared on a potassium bromide (KBr) plate.
-
Data Acquisition: The spectrum is recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.
Visualizations
The following diagrams provide a visual representation of the chemical structure, the proposed experimental workflow for its synthesis, and the logical flow of its spectroscopic analysis.
Caption: Chemical Structure of Target Molecule.
Caption: Proposed Synthesis Workflow.
Caption: Spectroscopic Analysis Workflow.
Spectroscopic and Synthetic Profile of Methyl 2,4-Bis(benzyloxy)phenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 2,4-Bis(benzyloxy)phenylacetate. The information herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science by providing key data for the identification, characterization, and synthesis of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 10H | Aromatic Protons (C₆H₅-CH₂) |
| ~7.15 | d | 1H | Aromatic Proton (H-6) |
| ~6.65 | dd | 1H | Aromatic Proton (H-5) |
| ~6.60 | d | 1H | Aromatic Proton (H-3) |
| ~5.10 | s | 2H | O-CH₂-Ph (C-4) |
| ~5.05 | s | 2H | O-CH₂-Ph (C-2) |
| ~3.70 | s | 2H | -CH₂-COOCH₃ |
| ~3.65 | s | 3H | -COOCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C=O (Ester) |
| ~159.0 | C-4 (Aromatic) |
| ~157.0 | C-2 (Aromatic) |
| ~137.0 | Quaternary Aromatic Carbons (C₆H₅-CH₂) |
| ~131.0 | C-6 (Aromatic) |
| ~128.5 | Aromatic CH (C₆H₅-CH₂) |
| ~128.0 | Aromatic CH (C₆H₅-CH₂) |
| ~127.5 | Aromatic CH (C₆H₅-CH₂) |
| ~118.0 | C-1 (Aromatic) |
| ~106.0 | C-5 (Aromatic) |
| ~101.0 | C-3 (Aromatic) |
| ~70.5 | O-CH₂-Ph |
| ~70.0 | O-CH₂-Ph |
| ~52.0 | -OCH₃ |
| ~36.0 | -CH₂-COOCH₃ |
Table 3: Infrared (IR) Spectroscopy Peak List (Predicted)
Sample Preparation: Neat or KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | m | Aromatic C-H Stretch |
| ~2950, ~2870 | m | Aliphatic C-H Stretch |
| ~1735 | s | C=O Stretch (Ester) |
| ~1610, ~1500 | m | Aromatic C=C Stretch |
| ~1260, ~1040 | s | C-O Stretch (Ether and Ester) |
| ~740, ~700 | s | Aromatic C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₂₃H₂₂O₄ |
| Molecular Weight | 362.42 g/mol |
| Exact Mass | 362.1518 Da[1] |
| Predicted [M+H]⁺ | 363.1591 |
| Predicted [M+Na]⁺ | 385.1410 |
Experimental Protocols
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from methyl 2,4-dihydroxyphenylacetate and benzyl bromide.
Synthesis of this compound
Materials:
-
Methyl 2,4-dihydroxyphenylacetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2,4-dihydroxyphenylacetate (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Williamson ether synthesis of the target compound.
References
Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Methyl 2,4-Bis(benzyloxy)phenylacetate, a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate .[1] It is also commonly referred to as this compound.[1][2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | [1] |
| Molecular Formula | C₂₃H₂₂O₄ | [1] |
| Molecular Weight | 362.4 g/mol | [1][4] |
| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | [1] |
| InChI Key | UOBIGGKEPSUENK-UHFFFAOYSA-N | [1] |
| CAS Number | 151255-80-0 | [1] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on a standard Williamson ether synthesis methodology, a common and effective method for forming ether linkages.
Objective: To synthesize this compound via O-alkylation of methyl 2,4-dihydroxyphenylacetate with benzyl bromide.
Materials:
-
Methyl 2,4-dihydroxyphenylacetate (1.0 equivalent)
-
Benzyl bromide (2.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dihydroxyphenylacetate (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetone.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (2.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Synthetic Pathway Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; methyl 2'''',4''''-dibenzyloxyphenylacetate | Chemrio [chemrio.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl [3,5-bis(benzyloxy)phenyl]acetate | C23H22O4 | CID 640121 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate, a valuable intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a robust two-step process, commencing with the esterification of 2,4-dihydroxyphenylacetic acid, followed by the benzylation of the resulting intermediate. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.
Core Starting Materials
The primary starting material for this synthesis is 2,4-dihydroxyphenylacetic acid . This commercially available compound serves as the foundational scaffold for the subsequent chemical transformations. The key reagents required for the synthesis are methanol for the esterification step and benzyl bromide for the benzylation of the phenolic hydroxyl groups.
Synthesis Workflow
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the protection of the carboxylic acid functional group of 2,4-dihydroxyphenylacetic acid via Fischer esterification. The second step is the protection of the two phenolic hydroxyl groups by Williamson ether synthesis.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2,4-dihydroxyphenylacetate (Fischer Esterification)
This procedure outlines the conversion of 2,4-dihydroxyphenylacetic acid to its corresponding methyl ester.
Reaction Scheme:
Caption: Fischer esterification of 2,4-dihydroxyphenylacetic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude methyl 2,4-dihydroxyphenylacetate can be further purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactant | 2,4-dihydroxyphenylacetic acid |
| Reagent | Anhydrous Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the benzylation of the phenolic hydroxyl groups of methyl 2,4-dihydroxyphenylacetate.
Reaction Scheme:
Caption: Williamson ether synthesis for the benzylation of the intermediate.
Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dihydroxyphenylacetate, anhydrous potassium carbonate, and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide dropwise at room temperature. A slight excess of benzyl bromide is typically used to ensure complete benzylation of both hydroxyl groups.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to yield the final product.
| Parameter | Value/Condition |
| Reactant | Methyl 2,4-dihydroxyphenylacetate |
| Reagent | Benzyl Bromide (2.2 equivalents) |
| Base | Anhydrous Potassium Carbonate (2.5 equivalents) |
| Solvent | Acetone or DMF |
| Reaction Time | 6-12 hours (monitor by TLC) |
| Temperature | Reflux |
| Typical Yield | 80-90% |
Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and the purity of the starting materials. Appropriate safety precautions should be taken when handling all chemicals.
The Strategic Application of Benzyl Protecting Groups in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo- and regioselectivity. Among the arsenal of protective moieties available to the synthetic chemist, the benzyl group and its derivatives stand out as versatile and robust tools for the temporary masking of hydroxyl, amino, and carboxyl functionalities. This technical guide provides a comprehensive overview of the core principles governing the application of benzyl protecting groups, detailing experimental protocols, quantitative data for comparative analysis, and logical workflows to aid in strategic synthetic planning.
Core Principles of Benzyl Protecting Groups
The benzyl group (Bn), typically introduced as a benzyl ether, ester, or amine, offers a unique combination of stability and selective cleavage. Its stability to a wide range of reaction conditions, including many acidic and basic environments, makes it a reliable choice for lengthy synthetic sequences.[1] The key to its utility lies in the lability of the benzylic C-X bond (where X = O, N) to specific deprotection methods that often leave other sensitive functional groups intact.
Substituted benzyl protecting groups, such as the p-methoxybenzyl (PMB) group, offer modified reactivity profiles, enabling orthogonal protection strategies. The electron-donating methoxy group in the para position renders the PMB ether more susceptible to oxidative cleavage compared to the unsubstituted benzyl ether, allowing for its selective removal.[2]
Protection of Functional Groups: Methodologies and Protocols
The introduction of a benzyl protecting group is most commonly achieved through nucleophilic substitution on a benzyl halide. The choice of base and reaction conditions is critical and depends on the nature of the substrate.
Protection of Alcohols as Benzyl Ethers
The Williamson ether synthesis is the most prevalent method for the formation of benzyl ethers.[3]
Experimental Protocol: General Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide [4]
-
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate
-
Water, Brine
-
-
Procedure: a. Dissolve the alcohol in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon). b. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH portion-wise to the stirred solution. d. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide. e. Add BnBr dropwise to the reaction mixture at 0 °C. f. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). g. Cool the reaction mixture to 0 °C and quench by the slow addition of triethylamine, followed by water. h. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. i. Wash the organic layer sequentially with water and brine. j. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purify the crude product by silica gel chromatography.
Protection of Amines as Benzylamines
N-benzylation can be achieved by direct alkylation of the amine with a benzyl halide.
Experimental Protocol: N-Benzylation of Aniline [5]
-
Materials:
-
Aniline (4.0 equiv)
-
Sodium bicarbonate (1.25 equiv)
-
Benzyl chloride (1.0 equiv)
-
Water
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, sodium bicarbonate, and water. b. Heat the mixture to 90-95 °C on a steam bath. c. Add benzyl chloride slowly via a dropping funnel while maintaining vigorous stirring. The addition should take approximately 1.5 to 2 hours. d. Continue heating and stirring for a total of four hours. e. Cool the reaction mixture and filter with suction. f. Separate the organic layer and wash it with a saturated salt solution. g. Dry the organic layer with anhydrous sodium sulfate and filter. h. Remove the excess aniline by distillation under reduced pressure. i. The resulting benzylaniline can be further purified by crystallization from ligroin.
Protection of Carboxylic Acids as Benzyl Esters
Benzyl esters can be synthesized through the esterification of a carboxylic acid with benzyl alcohol or by the reaction of a carboxylate salt with a benzyl halide.
Experimental Protocol: Synthesis of Benzyl Benzoate from Benzoic Acid and Benzyl Alcohol [6]
-
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., potassium carbonate)
-
Solvent (if necessary)
-
-
Procedure (Acid-Catalyzed): a. In a round-bottom flask, combine benzoic acid and a slight excess of benzyl alcohol. b. Add a catalytic amount of sulfuric acid. c. Heat the mixture, typically with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture and neutralize the acid catalyst. f. Extract the benzyl benzoate with a suitable organic solvent. g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Purify the product by distillation under reduced pressure.
Deprotection Strategies
The removal of the benzyl group is a critical step and can be accomplished through several methods, the choice of which depends on the overall molecular architecture and the presence of other functional groups.
Catalytic Hydrogenolysis
This is the most common and generally mildest method for cleaving benzyl ethers, esters, and amines.[7] The reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).
Experimental Protocol: General Procedure for Hydrogenolysis of a Benzyl Ether [8]
-
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen source (hydrogen gas balloon or H-Cube®)
-
-
Procedure: a. Dissolve the benzyl-protected compound in a suitable solvent in a flask equipped with a stir bar. b. Carefully add the Pd/C catalyst to the solution. c. Securely attach a hydrogen-filled balloon to the flask or place the reaction in a high-pressure reactor. d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by TLC. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. g. Wash the Celite® pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Oxidative Cleavage
p-Methoxybenzyl (PMB) ethers are particularly susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This method offers excellent orthogonality with unsubstituted benzyl ethers.
Experimental Protocol: Cleavage of a PMB Ether with DDQ [1]
-
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water or a pH 7 phosphate buffer
-
-
Procedure: a. Dissolve the PMB-protected compound in a mixture of DCM and water (typically 18:1 to 10:1 v/v). b. Cool the solution to 0 °C. c. Add DDQ portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. e. Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
Dissolving Metal Reduction (Birch Reduction)
The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia, is a powerful method for cleaving benzyl ethers but is generally less chemoselective than hydrogenolysis.[9]
Acidic Cleavage
While benzyl ethers are stable to many acidic conditions, they can be cleaved by strong acids, often at elevated temperatures. This method is less common due to its harsh nature.[10]
Quantitative Data for Comparison
The selection of a protecting group and deprotection strategy is often guided by quantitative data such as reaction yields and times. The following tables summarize key data for various benzylation and debenzylation methods.
Table 1: Comparison of Deprotection Methods for Benzyl Ethers
| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH, rt | >90[11] | Mild, high yielding, clean byproducts (toluene). | Incompatible with reducible functional groups (alkenes, alkynes, etc.).[12] |
| Oxidative Cleavage (for PMB) | DDQ, CH₂Cl₂/H₂O, rt | 85-97[1] | Orthogonal to simple benzyl ethers; mild conditions. | Can be sensitive to other electron-rich moieties.[1] |
| Dissolving Metal Reduction | Na, liq. NH₃, EtOH | Variable | Effective for stubborn benzyl ethers. | Harsh conditions, not chemoselective.[9] |
| Strong Acid Cleavage | HBr/AcOH or BBr₃ | Variable | Can be effective when other methods fail. | Harsh conditions, limited functional group tolerance.[10] |
Table 2: Comparison of Substituted Benzyl Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid | Cleavage Conditions | Orthogonality |
| Benzyl | Bn | High | Hydrogenolysis, strong acid, dissolving metal reduction | Stable to conditions used for silyl ether and Boc group removal. |
| p-Methoxybenzyl | PMB | Moderate | Oxidative (DDQ, CAN), milder acid, hydrogenolysis | Cleaved in the presence of Bn by oxidative methods.[2] |
| 2,4-Dimethoxybenzyl | DMB | Low | Milder oxidative conditions than PMB, very mild acid | Cleaved in the presence of PMB and Bn.[13] |
| 2-Nitrobenzyl | High | Photolysis (UV light) | Orthogonal to most chemical deprotection methods.[14] |
Visualization of Workflows and Mechanisms
Visual representations of reaction mechanisms and decision-making processes can greatly aid in the planning of complex synthetic routes.
Caption: General workflow for the use of a benzyl protecting group.
Caption: Decision tree for selecting a benzyl-type protecting group.
Conclusion
Benzyl protecting groups are indispensable tools in modern organic synthesis, offering a robust and versatile means of temporarily masking reactive functional groups. The choice between the standard benzyl group and its substituted derivatives, such as the p-methoxybenzyl group, allows for the implementation of sophisticated orthogonal protection strategies, which are crucial in the synthesis of complex molecules in academic research and drug development. A thorough understanding of the various methods for their introduction and cleavage, as detailed in this guide, is essential for any scientist engaged in the art of chemical synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Methyl 2,4-Bis(benzyloxy)phenylacetate: A Versatile Building Block for the Synthesis of Bioactive Isoflavones
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Methyl 2,4-bis(benzyloxy)phenylacetate is a key intermediate in the multi-step synthesis of various substituted isoflavones, a class of phytoestrogens known for their significant biological activities. This application note provides a detailed protocol for the utilization of this compound as a building block in the synthesis of daidzein, a prominent isoflavone. The described methodology involves a Vilsmeier-Haack type formylation and cyclization to construct the isoflavone core, followed by a catalytic transfer hydrogenation for the removal of the benzyl protecting groups. Furthermore, this document outlines the significant role of daidzein in modulating key cellular signaling pathways, making it a molecule of high interest for researchers in medicinal chemistry and drug development.
Introduction
Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes such as soybeans.[1] Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors, leading to a wide range of biological effects.[2][3] Daidzein (7,4'-dihydroxyisoflavone), a major isoflavone, has been the subject of extensive research due to its potential therapeutic applications in hormone-dependent conditions, cardiovascular diseases, osteoporosis, and cancer.[4][5] The synthesis of daidzein and its analogs is a crucial aspect of medicinal chemistry research, enabling the exploration of their structure-activity relationships and the development of novel therapeutic agents.
This compound serves as a strategically protected precursor for the synthesis of isoflavones. The benzyl ether groups protect the hydroxyl functionalities at the 2 and 4 positions of the phenylacetic acid moiety, which are common in naturally occurring isoflavones. This protection strategy allows for selective reactions at other parts of the molecule before the final deprotection step to yield the desired polyhydroxylated isoflavone.
Application: Synthesis of Daidzein
The following protocol details a two-step synthesis of daidzein from this compound. The first step involves the construction of the isoflavone skeleton via a Vilsmeier-Haack type reaction, followed by the removal of the benzyl protecting groups in the second step.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of Daidzein.
Experimental Protocols
Step 1: Synthesis of 7,4'-Bis(benzyloxy)isoflavone
This procedure is adapted from the general Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds.[6] The reaction involves the formation of a Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts on the activated methylene group of the phenylacetate to facilitate cyclization.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 7,4'-bis(benzyloxy)isoflavone.
Step 2: Synthesis of Daidzein (Debenzylation)
This protocol utilizes catalytic transfer hydrogenation for the removal of the benzyl protecting groups, which is a milder alternative to using hydrogen gas.[7]
Materials:
-
7,4'-Bis(benzyloxy)isoflavone
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
To a solution of 7,4'-bis(benzyloxy)isoflavone (1 equivalent) in methanol, add 10% Pd/C (10-20% by weight of the substrate).
-
To this suspension, add ammonium formate (5-10 equivalents) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure daidzein.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield (%) |
| 1 | 7,4'-Bis(benzyloxy)isoflavone | This compound | DMF, POCl₃ | DCM | 4-6 hours | 70-85 |
| 2 | Daidzein | 7,4'-Bis(benzyloxy)isoflavone | 10% Pd/C, Ammonium formate | Methanol | 1-3 hours | 85-95 |
Biological Activity and Signaling Pathways of Daidzein
Daidzein, synthesized from this compound, exhibits a wide range of biological activities primarily through its interaction with estrogen receptors (ERα and ERβ) and modulation of various cellular signaling pathways.[2]
Estrogen Receptor Signaling
Daidzein acts as a phytoestrogen, binding to both ERα and ERβ, with a preferential affinity for ERβ.[8][9] This binding can elicit both estrogenic and anti-estrogenic effects depending on the cellular context and the endogenous estrogen levels. In tissues where ERβ is predominant, daidzein can mimic the effects of estrogen. Conversely, in the presence of high concentrations of more potent endogenous estrogens, daidzein can act as a competitive inhibitor, leading to an anti-estrogenic effect.[10]
Caption: Daidzein's interaction with the estrogen receptor signaling pathway.
Modulation of Other Key Signaling Pathways
Beyond its interaction with estrogen receptors, daidzein has been shown to influence several other critical signaling pathways implicated in cell growth, proliferation, and apoptosis.
-
PI3K/Akt Pathway: Daidzein and its metabolites have been reported to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In some cancer cells, daidzein has been shown to inhibit this pathway, leading to apoptosis.[11][12][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. Daidzein has been observed to modulate the activity of these kinases, contributing to its anti-inflammatory and anti-cancer effects.[14][15][16]
-
Apoptosis Induction: Daidzein can induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the intrinsic mitochondrial pathway, characterized by an altered Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[17][18][19]
Caption: Overview of key signaling pathways modulated by Daidzein.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing an efficient route to biologically active isoflavones such as daidzein. The synthetic protocols outlined in this application note offer a reliable method for researchers to access these important compounds. The subsequent biological evaluation of these synthesized molecules can provide valuable insights into their mechanisms of action and therapeutic potential, particularly in the context of diseases influenced by the estrogen receptor and other key cellular signaling pathways.
References
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. bcerp.org [bcerp.org]
- 3. Phytoestrogen - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytoestrogens: What They Are and How They Work | Dynamic Chiropractic [dynamicchiropractic.com]
- 11. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daidzin targets epithelial-to-mesenchymal transition process by attenuating manganese superoxide dismutase expression and PI3K/Akt/mTOR activation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 18. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Isoflavones Using Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of isoflavones, such as daidzein and formononetin, utilizing Methyl 2,4-Bis(benzyloxy)phenylacetate as a key starting material. This method follows a well-established synthetic route involving the formation of a deoxybenzoin intermediate, followed by cyclization to yield the isoflavone core.
Introduction
Isoflavones are a class of naturally occurring compounds with significant biological activities, including estrogenic and anti-cancer properties. Their synthesis in the laboratory is a crucial aspect of drug discovery and development. The use of protected precursors like this compound offers a strategic advantage in complex syntheses, allowing for selective reactions and improved yields. The general approach involves two key transformations: the formation of a 2'-hydroxydeoxybenzoin via Friedel-Crafts acylation and the subsequent cyclization to the isoflavone scaffold.
Core Synthetic Pathway
The synthesis of isoflavones from this compound can be logically divided into four main stages:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2,4-Bis(benzyloxy)phenylacetic acid.
-
Deoxybenzoin Formation: Friedel-Crafts acylation of a suitable phenol with 2,4-Bis(benzyloxy)phenylacetic acid to form the 2'-hydroxydeoxybenzoin intermediate.
-
Cyclization: Reaction of the deoxybenzoin with a formylating agent to construct the pyranone ring of the isoflavone.
-
Deprotection: Removal of the benzyl protecting groups to yield the final polyhydroxy-isoflavone.
Experimental Protocols
Protocol 1: Synthesis of Daidzein
This protocol outlines the synthesis of Daidzein (7,4'-dihydroxyisoflavone) starting from this compound.
Stage 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Reagent Addition: Add potassium hydroxide (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at reflux for 4 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with 1M HCl until the pH is approximately 2. The resulting precipitate, 2,4-Bis(benzyloxy)phenylacetic acid, is filtered, washed with cold water, and dried under vacuum.
Stage 2: Formation of 2'-Hydroxy-4',6'-bis(benzyloxy)-4-benzyloxy-deoxybenzoin
-
Reaction Setup: To a solution of 2,4-Bis(benzyloxy)phenylacetic acid (1.0 eq) and p-benzyloxyphenol (1.1 eq) in a suitable solvent (e.g., dry dichloromethane), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (2.5 eq) at 0 °C.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Stage 3: Cyclization to 7,4'-Bis(benzyloxy)daidzein
-
Reaction Setup: Dissolve the deoxybenzoin from the previous step (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a cyclizing agent such as methanesulfonyl chloride (MsCl) and boron trifluoride etherate (BF₃·OEt₂) at 0 °C.[2]
-
Reaction Conditions: Stir the mixture at room temperature for 6-8 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Stage 4: Deprotection to Daidzein
-
Reaction Setup: Dissolve 7,4'-Bis(benzyloxy)daidzein (1.0 eq) in a suitable solvent mixture like ethyl acetate and methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.
-
Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain Daidzein.
Protocol 2: Synthesis of Formononetin
This protocol details the synthesis of Formononetin (7-hydroxy-4'-methoxyisoflavone).
Stage 1 & 2: Synthesis of 2'-Hydroxy-4',6'-bis(benzyloxy)-4-methoxy-deoxybenzoin
-
Follow Stage 1 as described in Protocol 1 to obtain 2,4-Bis(benzyloxy)phenylacetic acid.
-
For Stage 2, react 2,4-Bis(benzyloxy)phenylacetic acid (1.0 eq) with p-methoxyphenol (1.1 eq) in the presence of a Lewis acid like BF₃·OEt₂ (2.5 eq).[1] The reaction conditions and work-up are similar to those for the daidzein precursor.
Stage 3: Cyclization to 7-Benzyloxy-4'-methoxyisoflavone
-
The cyclization is performed on 2'-Hydroxy-4',6'-bis(benzyloxy)-4-methoxy-deoxybenzoin using a formylating agent. A common method is the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reaction Setup: Dissolve the deoxybenzoin (1.0 eq) in DMF-DMA.
-
Reaction Conditions: Reflux the mixture for 3-4 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain the protected formononetin.
Stage 4: Deprotection to Formononetin
-
The deprotection of the benzyl group at the 7-position is achieved by catalytic hydrogenation as described in Stage 4 of Protocol 1.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Protocol 1: Daidzein Synthesis | ||||||
| 1. Hydrolysis | This compound | KOH | Methanol/Water | 4 | Reflux | >90 |
| 2. Deoxybenzoin Formation | 2,4-Bis(benzyloxy)phenylacetic acid, p-Benzyloxyphenol | BF₃·OEt₂ | Dichloromethane | 12-16 | RT | 70-80 |
| 3. Cyclization | Deoxybenzoin intermediate | MsCl, BF₃·OEt₂ | DMF | 6-8 | RT | 60-70 |
| 4. Deprotection | 7,4'-Bis(benzyloxy)daidzein | H₂, Pd/C | Ethyl Acetate/Methanol | 12 | RT | >95 |
| Protocol 2: Formononetin Synthesis | ||||||
| 2. Deoxybenzoin Formation | 2,4-Bis(benzyloxy)phenylacetic acid, p-Methoxyphenol | BF₃·OEt₂ | Dichloromethane | 12-16 | RT | 75-85 |
| 3. Cyclization | Deoxybenzoin intermediate | DMF-DMA | DMF-DMA | 3-4 | Reflux | 70-80 |
| 4. Deprotection | 7-Benzyloxy-4'-methoxyisoflavone | H₂, Pd/C | Ethyl Acetate/Methanol | 12 | RT | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Visualized Workflow and Pathways
Caption: Synthetic workflow for Daidzein and Formononetin.
Caption: Generalized signaling pathway of isoflavones via estrogen receptors.
References
Application of Methyl 2,4-Bis(benzyloxy)phenylacetate in the Synthesis of Isoflavone Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-Bis(benzyloxy)phenylacetate is a key starting material in the synthesis of various isoflavone natural products. Isoflavones, a class of polyphenolic compounds, are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the isoflavone natural product, Formononetin. The methodologies described herein are based on established synthetic routes where the benzyloxy groups serve as protecting groups for the hydroxyl functionalities, which are subsequently removed in the final steps of the synthesis to yield the natural product.
Application in the Total Synthesis of Formononetin
Formononetin (7-hydroxy-4'-methoxyisoflavone) is a naturally occurring isoflavone found in various plants and has been the subject of extensive research due to its biological activities. The synthesis of Formononetin can be efficiently achieved using this compound as a key building block. The overall synthetic strategy involves the condensation of a protected 2,4-dihydroxyphenylacetic acid derivative with a suitable benzaldehyde derivative to form a deoxybenzoin intermediate, followed by cyclization to construct the isoflavone core, and subsequent deprotection.
Logical Workflow for Formononetin Synthesis
Caption: Synthetic workflow for Formononetin from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of Formononetin starting from this compound.
Protocol 1: Synthesis of the Deoxybenzoin Intermediate
This protocol describes the synthesis of 1-(2,4-Bis(benzyloxy)phenyl)-2-(4-methoxyphenyl)ethan-1-one, the deoxybenzoin intermediate, via a Friedel-Crafts acylation reaction.
Materials:
-
This compound
-
1,3-Bis(benzyloxy)benzene
-
4-Methoxyphenylacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of 1,3-Bis(benzyloxy)benzene (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise under an inert atmosphere.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 4-methoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl acetate gradient) to afford the pure deoxybenzoin intermediate.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Deoxybenzoin Intermediate | 1,3-Bis(benzyloxy)benzene | 4-Methoxyphenylacetyl chloride, AlCl₃ | DCM | 4-6 h | 75-85 |
Protocol 2: Cyclization to Form the Isoflavone Core
This protocol details the cyclization of the deoxybenzoin intermediate to form the protected Formononetin using a suitable cyclizing agent.
Materials:
-
Deoxybenzoin intermediate from Protocol 1
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous DCM.
-
Add anhydrous DMF (5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (3.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Hexane:Ethyl acetate gradient) to yield the protected Formononetin.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Protected Formononetin | Deoxybenzoin Intermediate | BF₃·OEt₂, DMF | DCM | 12-16 h | 80-90 |
Protocol 3: Deprotection to Yield Formononetin
This final protocol describes the removal of the benzyl protecting groups to afford the natural product, Formononetin.
Materials:
-
Protected Formononetin from Protocol 2
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected Formononetin (1.0 eq) in a mixture of ethyl acetate and methanol.
-
Add 10% Pd/C (10% by weight of the starting material) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude Formononetin.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Formononetin.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Formononetin | Protected Formononetin | H₂, 10% Pd/C | Ethyl acetate/Methanol | 8-12 h | 90-98 |
Signaling Pathways of Interest
Formononetin has been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for drug development professionals.
Diagram of Formononetin's Effect on Cellular Signaling
Application Notes and Protocols: Deprotection of Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the preparation of complex molecules such as pharmaceutical intermediates. Benzyl ethers are widely employed as robust protecting groups for phenols due to their stability under a variety of reaction conditions. Methyl 2,4-bis(benzyloxy)phenylacetate serves as a key intermediate, and its deprotection to yield methyl 2,4-dihydroxyphenylacetate is a crucial transformation in the synthesis of various biologically active compounds.
This document provides detailed application notes and protocols for the deprotection of this compound, focusing on two primary and effective methods: Catalytic Hydrogenation and Acidic Cleavage . These protocols are designed to offer researchers and scientists a reliable guide for achieving high-yielding and clean deprotection of the benzyl groups.
Deprotection Strategies
The selection of a deprotection strategy is contingent upon the overall molecular structure and the presence of other functional groups. For this compound, the principal methods involve the cleavage of the benzyl C-O bond.
-
Catalytic Hydrogenation: This is a mild and widely used method for benzyl ether deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is often favored for its clean reaction profile and high yields.
-
Acidic Cleavage: Strong Lewis acids, such as boron trichloride (BCl₃), can effectively cleave benzyl ethers. This method is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes representative quantitative data for the deprotection of aryl benzyl ethers, providing a comparative overview of the two primary methods. The data presented is based on established procedures for similar substrates and serves as a guideline for the deprotection of this compound.
| Method | Catalyst/Reagent | Hydrogen Source/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | 12-24 hours | >95% | Mild conditions, high yield, clean reaction. | May require specialized hydrogenation apparatus. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic acid or Ammonium formate | 2-6 hours | >90% | Avoids the use of gaseous hydrogen. | Requires careful control of reagent stoichiometry. |
| Acidic Cleavage | BCl₃ | -78 °C to room temperature | 1-3 hours | 85-95% | Rapid, effective for hydrogenation-sensitive substrates. | Reagents are corrosive and moisture-sensitive. |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenation
This protocol describes the removal of benzyl protecting groups from this compound using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 0.1 M concentration).
-
Inerting: Add 10% Pd/C (0.1 eq by weight) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 2,4-dihydroxyphenylacetate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection via Acidic Cleavage with Boron Trichloride
This protocol details the deprotection of this compound using boron trichloride (BCl₃). This method is performed at low temperatures and is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
This compound
-
Boron trichloride (BCl₃) solution (e.g., 1.0 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron trichloride (2.0-3.0 eq) in dichloromethane to the cooled solution via a syringe.
-
Reaction: Stir the reaction mixture at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.
-
Warm-up: Allow the reaction mixture to warm to room temperature.
-
Work-up: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude methyl 2,4-dihydroxyphenylacetate by column chromatography on silica gel if necessary.
Visualizations
Deprotection Reaction Pathway
Caption: Reaction pathway for the deprotection of this compound.
General Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for deprotection via catalytic hydrogenation.
Application Notes and Protocols for the Catalytic Transfer Hydrogenation of Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic Transfer Hydrogenation (CTH) is a powerful and versatile method for the removal of benzyl protecting groups in organic synthesis. This technique offers a safer and often more efficient alternative to traditional catalytic hydrogenation using hydrogen gas, as it avoids the need for specialized high-pressure equipment. In this application note, we detail a protocol for the debenzylation of Methyl 2,4-Bis(benzyloxy)phenylacetate to yield Methyl 2,4-dihydroxyphenylacetate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor, a combination known for its high efficiency and broad functional group tolerance.[1][2][3]
Reaction Principle
The debenzylation of this compound proceeds via catalytic transfer hydrogenation, where ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen in situ. This hydrogen then facilitates the hydrogenolysis of the benzyl ether C-O bonds, liberating the free hydroxyl groups and producing toluene as a byproduct.
Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the catalytic transfer hydrogenation of this compound.
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20% by weight of the substrate |
| Hydrogen Donor | Ammonium Formate (HCOONH₄) | 5.0 - 10.0 equivalents |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | 10 - 20 mL per gram of substrate |
| Temperature | Reflux (typically 65-78 °C) | |
| Reaction Time | 1 - 4 hours | Monitored by TLC |
| Expected Yield | >90% |
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Anhydrous Methanol or Ethanol
-
Celite® or other filtration aid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the appropriate volume of anhydrous methanol or ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred suspension.
-
Hydrogen Donor Addition: To the stirred mixture, add ammonium formate (5.0-10.0 eq) in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent (methanol or ethanol).
-
Combine the filtrates.
-
-
Isolation: Remove the solvent from the combined filtrates under reduced pressure using a rotary evaporator to yield the crude Methyl 2,4-dihydroxyphenylacetate.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the debenzylation of this compound.
Caption: Reaction pathway for catalytic transfer hydrogenation debenzylation.
References
Application Notes and Protocols for the Cleavage of Benzyl Ethers in Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of benzyl ethers in Methyl 2,4-Bis(benzyloxy)phenylacetate, a common intermediate in the synthesis of various pharmaceutical compounds and natural products. The removal of benzyl protecting groups is a crucial step, and the choice of method depends on the overall molecular structure and the presence of other functional groups. This document outlines three robust methods for debenzylation: Catalytic Hydrogenolysis, Acid-Catalyzed Cleavage, and Oxidative Cleavage.
Introduction
This compound serves as a key building block where the phenolic hydroxyl groups are protected as benzyl ethers. The benzyl group is widely used due to its stability under various reaction conditions. However, its efficient and selective removal is paramount to proceed with subsequent synthetic steps. The methods detailed below offer different approaches to achieve this transformation, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance.[1][2]
Chemical Reaction:
Caption: General scheme for the debenzylation of this compound.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether cleavage.[3][4] It typically involves the use of a palladium catalyst and a hydrogen source. Catalytic transfer hydrogenolysis offers a convenient alternative to using hydrogen gas.[5][6]
Protocol 1A: Using Hydrogen Gas
This protocol describes the standard procedure using palladium on carbon (Pd/C) and hydrogen gas.
Experimental Workflow:
Caption: Workflow for catalytic hydrogenolysis using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the reaction flask or place the reaction under a hydrogen atmosphere in a Parr shaker.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 1B: Catalytic Transfer Hydrogenolysis
This method avoids the need for handling hydrogen gas by using a hydrogen donor.[5][7]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate or Formic acid
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (10 mol% Pd).
-
To the stirred suspension, add ammonium formate (5-10 eq) or formic acid (excess) portion-wise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® and wash the pad with the solvent.
-
Concentrate the filtrate and purify as needed.
| Parameter | Protocol 1A (H₂ Gas) | Protocol 1B (Transfer) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Hydrogen Source | H₂ gas | Ammonium formate, Formic acid |
| Solvent | EtOH, EtOAc | MeOH, EtOH |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Typical Yield | >90% | >90% |
Method 2: Acid-Catalyzed Cleavage
Acid-catalyzed debenzylation is useful for substrates that are sensitive to hydrogenation conditions. Both Lewis acids and strong Brønsted acids can be employed.[8][9]
Protocol 2A: Using Boron Trichloride (BCl₃)
Boron trichloride is a powerful Lewis acid for cleaving benzyl ethers, often effective at low temperatures.[1][10]
Experimental Workflow:
Caption: Workflow for acid-catalyzed debenzylation with BCl₃.
Materials:
-
This compound
-
Boron trichloride (BCl₃), 1 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BCl₃ in DCM (2.5-3.0 eq per benzyl group) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
| Parameter | Protocol 2A (BCl₃) |
| Reagent | Boron trichloride (BCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 80-95% |
Method 3: Oxidative Cleavage
Oxidative methods provide an alternative for debenzylation, particularly when other functional groups are sensitive to reduction or strong acids.[11]
Protocol 3A: Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This method is particularly effective for benzyl ethers on electron-rich aromatic rings.[12][13]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and Water (H₂O)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add DDQ (1.1-1.5 eq per benzyl group) to the solution.
-
Stir the reaction at room temperature. The reaction mixture will typically change color.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Protocol 3A (DDQ) |
| Reagent | DDQ |
| Solvent | DCM/H₂O |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
Summary of Methods
| Method | Key Reagents | Advantages | Potential Issues |
| Catalytic Hydrogenolysis | Pd/C, H₂ (or H-donor) | High yield, clean reaction, mild conditions.[3][4] | Not compatible with reducible functional groups (alkenes, alkynes, nitro groups).[2] |
| Acid-Catalyzed Cleavage | BCl₃, other Lewis acids | Effective for complex molecules, orthogonal to hydrogenation.[10] | Requires anhydrous conditions, harsh for acid-labile groups.[9] |
| Oxidative Cleavage | DDQ | Orthogonal to both hydrogenation and acidic methods.[11] | Stoichiometric reagent, can be sensitive to other oxidizable groups. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. All experiments should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. lzchemical.com [lzchemical.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups [research-explorer.ista.ac.at]
Application Notes and Protocols for the Use of Methyl 2,4-Bis(benzyloxy)phenylacetate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-Bis(benzyloxy)phenylacetate is a protected derivative of a resorcinol acetic acid, a key structural motif found in a class of potent kinase inhibitors. The resorcinol moiety is particularly prominent in inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of numerous oncogenic proteins.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3] This document provides detailed application notes and protocols for the prospective use of this compound as a starting material in the synthesis of resorcinol-based kinase inhibitors, with a focus on the Hsp90 inhibitor, ganetespib (STA-9090).[4][5][6][7]
The benzyl protecting groups on the hydroxyl functionalities of the resorcinol core allow for selective reactions at other positions of the molecule before their removal to reveal the active pharmacophore. This strategy is a common practice in multi-step organic synthesis to avoid unwanted side reactions.
Application: Synthesis of Ganetespib Intermediate
Ganetespib is a potent, second-generation, small-molecule inhibitor of Hsp90 that has been evaluated in numerous clinical trials for the treatment of various cancers.[4][5][6][7][8] Its structure features a 2,4-dihydroxy-5-isopropylphenyl core. This compound can serve as a key precursor for the synthesis of a crucial intermediate, 2,4-dihydroxy-5-isopropylbenzoic acid, which is a building block for ganetespib.
The proposed synthetic pathway involves the deprotection of the benzyl groups of this compound, followed by alkylation and subsequent hydrolysis of the methyl ester to yield the carboxylic acid intermediate.
Data Presentation
The following table summarizes the in vitro and in vivo activity of the final product, ganetespib, synthesized from resorcinol-based precursors. This data highlights the therapeutic potential of kinase inhibitors derived from the core structure provided by this compound.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |
| Ganetespib (STA-9090) | Hsp90 | Proliferation Assay | 2 - 30 | Various NSCLC cell lines | [9] |
| Ganetespib (STA-9090) | Hsp90 | Proliferation Assay | 14 (median) | Various cancer cell lines | [5] |
| Ganetespib (STA-9090) | Hsp90 | Proliferation Assay | 4 | OSA 8 (Osteosarcoma) | [10] |
| 17-AAG (Tanespimycin) | Hsp90 | Proliferation Assay | 20 - 3500 | Various NSCLC cell lines | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the proposed synthesis of the ganetespib intermediate, 2,4-dihydroxy-5-isopropylbenzoic acid, starting from this compound.
Protocol 1: Synthesis of Methyl 2,4-dihydroxyphenylacetate
This step involves the deprotection of the benzyl groups to reveal the free hydroxyl groups of the resorcinol core.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2,4-dihydroxyphenylacetate.
-
The product can be purified further by column chromatography if necessary.
-
Protocol 2: Synthesis of Methyl 2,4-dihydroxy-5-isopropylphenylacetate
This step introduces the isopropyl group at the 5-position of the resorcinol ring.
-
Materials:
-
Methyl 2,4-dihydroxyphenylacetate
-
2-Bromopropane
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of Methyl 2,4-dihydroxyphenylacetate in dichloromethane at 0 °C, add aluminum chloride portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Methyl 2,4-dihydroxy-5-isopropylphenylacetate.
-
Protocol 3: Synthesis of 2,4-dihydroxy-5-isopropylbenzoic acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Methyl 2,4-dihydroxy-5-isopropylphenylacetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Methyl 2,4-dihydroxy-5-isopropylphenylacetate in a mixture of THF and water.
-
Add an excess of lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dihydroxy-5-isopropylbenzoic acid.
-
The product can be further purified by recrystallization.
-
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition pathway by Ganetespib.
Experimental Workflow
Caption: Synthetic workflow for Ganetespib intermediate.
Logical Relationship
Caption: Relationship of precursor to kinase inhibitor.
References
- 1. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. STA-9090, a small-molecule Hsp90 inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Base-Catalyzed Condensation Reactions with Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-Bis(benzyloxy)phenylacetate is a versatile intermediate in organic synthesis, particularly in the construction of complex molecular scaffolds relevant to medicinal chemistry and drug development. The presence of the benzyloxy protecting groups allows for selective reactions at the active methylene position of the phenylacetate moiety. Base-catalyzed condensation reactions, such as the Claisen, Claisen-Schmidt, and Knoevenagel condensations, provide powerful methods for carbon-carbon bond formation, enabling the synthesis of a diverse range of compounds from this starting material. These products can serve as precursors to isoflavones, chalcones, and other pharmacologically active heterocyclic systems.[1][2] This document provides detailed application notes and experimental protocols for conducting these key condensation reactions.
Applications
The products derived from base-catalyzed condensation reactions of this compound are valuable intermediates in several areas of drug discovery and development:
-
Synthesis of Isoflavonoids: The condensation products can be key building blocks for the synthesis of substituted isoflavones, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1]
-
Chalcone Derivatives: Claisen-Schmidt condensation with aromatic aldehydes yields chalcone-like structures, which are precursors to flavonoids and are themselves investigated for a wide range of therapeutic applications.
-
Novel Heterocyclic Scaffolds: The functionalized products from these reactions can be further cyclized to generate novel heterocyclic compounds with potential as new drug candidates.
Key Base-Catalyzed Condensation Reactions
Claisen Self-Condensation
The Claisen self-condensation of this compound involves the reaction of two molecules of the ester in the presence of a strong base to form a β-keto ester. This reaction is a fundamental method for carbon-carbon bond formation.[3][4] A solvent-free approach using a strong base like potassium tert-butoxide can be highly efficient.[4][5][6]
Experimental Protocol: Claisen Self-Condensation
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the ester.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-keto ester.
-
Purify the crude product by column chromatography on silica gel.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone or ester and an aromatic aldehyde that lacks α-hydrogens.[7] In this case, the enolate of this compound reacts with an aromatic aldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Prepare a solution of sodium hydroxide in water (e.g., 2M NaOH).
-
Slowly add the NaOH solution to the ethanolic solution of the reactants with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of 5-6.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base such as piperidine.[8][9][10] In this context, this compound can react with an aldehyde in the presence of piperidine and a dehydrating agent.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Aldehyde (e.g., Formaldehyde or Benzaldehyde)
-
Piperidine
-
Acetic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the aldehyde (1.2 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of glacial acetic acid (0.05 eq).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical, expected quantitative data for the described reactions based on analogous transformations reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Claisen Self-Condensation of this compound
| Parameter | Value | Reference |
| Reactant Ratio | 1:1.1 (Ester:Base) | [5][6] |
| Base | Potassium tert-butoxide | [5] |
| Solvent | Toluene | - |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | 75-85% | [5][6] |
Table 2: Claisen-Schmidt Condensation with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Benzaldehyde | NaOH | Ethanol/Water | 25 | 6 | 60-75% | |
| 4-Methoxybenzaldehyde | KOH | Ethanol/Water | 25 | 8 | 65-80% | - |
| 4-Nitrobenzaldehyde | NaOH | Ethanol/Water | 25 | 4 | 70-85% | - |
Table 3: Knoevenagel Condensation with Aldehydes
| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Benzaldehyde | Piperidine/AcOH | Toluene | Reflux | 6 | 65-78% | [8][11] |
| Formaldehyde | Piperidine/AcOH | Toluene | Reflux | 12 | 50-65% | - |
Visualizations
Reaction Mechanisms and Workflows
Caption: Workflow for the Claisen self-condensation.
Caption: Simplified mechanism of the Claisen condensation.
Caption: General mechanism of the Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 5. butler.elsevierpure.com [butler.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Friedel-Crafts Acylation of Benzyloxy-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which serve as versatile intermediates. When the aromatic substrate contains a hydroxyl group, protection is necessary to prevent O-acylation and other side reactions. The benzyl group is a common choice for protecting hydroxyl functionalities due to its relative stability and orthogonal removal conditions.[1][2]
However, the benzyloxy group is susceptible to cleavage under the strong Lewis acidic conditions typically employed in Friedel-Crafts acylations, leading to debenzylation and the formation of phenolic byproducts. This application note provides a detailed overview of the challenges and strategies for the successful Friedel-Crafts acylation of benzyloxy-protected compounds, including comparative data on various Lewis acid catalysts and detailed experimental protocols.
Challenges: Acylation vs. Debenzylation
The primary challenge in the Friedel-Crafts acylation of benzyloxy-protected aromatics is the competition between the desired C-acylation and the undesired cleavage of the benzyl ether (debenzylation). Strong Lewis acids, such as aluminum chloride (AlCl₃), which are highly effective in activating the acylating agent, can also coordinate to the ether oxygen of the benzyloxy group, facilitating its cleavage to form a benzyl cation and the corresponding phenol. This phenol can then undergo acylation, leading to a mixture of products and reducing the yield of the desired benzyloxy-substituted ketone.
The choice of Lewis acid is therefore critical to achieving high selectivity for acylation over debenzylation. Milder Lewis acids are generally preferred as they are less likely to promote the cleavage of the benzyl ether.
Data Presentation: Comparison of Lewis Acid Catalysts
The selection of an appropriate Lewis acid catalyst is crucial for maximizing the yield of the acylated product while minimizing debenzylation. The following table summarizes the performance of various Lewis acids in the Friedel-Crafts acylation of activated aromatic compounds, providing a comparative overview of their reactivity and suitability for benzyloxy-protected substrates.
| Lewis Acid Catalyst | Typical Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) of Acylated Product | Reference(s) |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [3] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [3] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [3] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | <5 min | 98 | [3] |
| Bi(OTf)₃ | Anisole | Benzoic Anhydride | Solvent-free (Microwave) | N/A | Short | Good to Excellent | [4] |
| Sc(OTf)₃ | Activated Benzenes | Acyl Chlorides | N/A | N/A | N/A | High | [3] |
Note: The yields presented are for the acylation of related activated aromatic compounds and serve as a general guide. The actual yields for benzyloxy-protected substrates may vary depending on the specific reaction conditions and the position of the benzyloxy group. Milder Lewis acids like ZnCl₂, ZnO, and Bismuth Triflate are expected to give higher selectivity for the desired product with benzyloxy-protected substrates by minimizing debenzylation.
Experimental Protocols
The following protocols provide detailed methodologies for the Friedel-Crafts acylation of a model benzyloxy-protected compound, benzyloxybenzene, using different Lewis acid catalysts. These protocols are designed to allow for a comparative evaluation of catalyst performance.
Protocol 1: Friedel-Crafts Acylation of Benzyloxybenzene using Ferric Chloride (FeCl₃)
Objective: To perform the acylation of benzyloxybenzene with acetyl chloride using a milder Lewis acid, FeCl₃, to favor C-acylation over debenzylation.
Materials:
-
Benzyloxybenzene
-
Acetyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous FeCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension via a dropping funnel over 15 minutes.
-
To this mixture, add a solution of benzyloxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-benzyloxyacetophenone.
Protocol 2: Friedel-Crafts Acylation of Benzyloxybenzene using Zinc Chloride (ZnCl₂)
Objective: To investigate the use of an even milder Lewis acid, ZnCl₂, for the acylation of benzyloxybenzene, aiming for higher selectivity.
Materials:
-
Same as Protocol 1, but with anhydrous Zinc Chloride (ZnCl₂) instead of FeCl₃.
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, using anhydrous ZnCl₂ (1.5 equivalents).
-
After the addition of all reactants at 0 °C, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. The reaction with ZnCl₂ is typically slower and may require heating.[3]
-
Monitor the reaction progress by TLC.
-
Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of Friedel-Crafts acylation and a typical experimental workflow.
Caption: General mechanism of Friedel-Crafts acylation on a benzyloxy-substituted aromatic ring.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Logical Relationship: Catalyst Choice and Reaction Outcome
The choice of Lewis acid directly impacts the product distribution in the Friedel-Crafts acylation of benzyloxy-protected compounds.
Caption: Influence of Lewis acid strength on the outcome of the reaction.
Conclusion
The Friedel-Crafts acylation of benzyloxy-protected compounds presents a synthetic challenge due to the potential for debenzylation. However, by carefully selecting a milder Lewis acid catalyst, such as ferric chloride or zinc chloride, and optimizing the reaction conditions, it is possible to achieve high yields of the desired acylated products. The protocols and data provided in this application note serve as a valuable resource for researchers in the development of robust and selective synthetic routes towards complex molecules bearing the benzyloxy moiety. Further investigation into greener catalysts like bismuth triflate under microwave conditions may offer even more efficient and environmentally friendly alternatives.[4]
References
Application Notes and Protocols for Grignard Reactions Involving Benzyloxy-Substituted Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including tertiary alcohols from ester starting materials.[1][2] This document provides detailed application notes and protocols for conducting Grignard reactions on esters containing a benzyloxy substituent. The presence of the benzyloxy group, a common protecting group for alcohols, requires careful consideration of reaction conditions to ensure the desired transformation at the ester functionality while preserving the integrity of the benzyl ether.[3]
The benzyloxy group is generally stable under the basic conditions of the Grignard reaction; however, cleavage can occur under strongly acidic workup conditions.[2] Additionally, while the benzyloxy group is a robust protecting group, potential side reactions such as rearrangement may occur under specific circumstances.[4] These notes will address the chemoselectivity, potential challenges, and recommended protocols for successfully employing benzyloxy-substituted esters in Grignard syntheses.
Reaction Mechanism and Chemoselectivity
The reaction of a Grignard reagent with an ester proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[5]
A critical consideration in reactions with benzyloxy-substituted esters is the chemoselectivity of the Grignard reagent. The primary desired reaction is the nucleophilic attack at the ester carbonyl. The benzyloxy group, being an ether, is generally less reactive towards Grignard reagents. However, the Lewis acidic nature of the Grignard reagent could potentially coordinate to the ether oxygen, and harsh reaction conditions might lead to cleavage of the benzyl ether. Fortunately, benzyl ethers are typically stable under the conditions required for Grignard reactions with esters.[6]
Data Presentation: Synthesis of Tertiary Alcohols from Benzyloxy-Substituted Esters
| Substrate (Benzyloxy-Substituted Ester) | Grignard Reagent | Product (Tertiary Alcohol) | Expected Yield (%) | Key Considerations |
| Ethyl 2-(benzyloxy)acetate | Methylmagnesium bromide | 2-(Benzyloxy)-1,1-dimethyl-ethanol | 85-95 | Standard Grignard conditions. Maintain low temperature during addition. |
| Methyl 3-(benzyloxy)propanoate | Phenylmagnesium bromide | 3-(Benzyloxy)-1,1-diphenyl-propan-1-ol | 80-90 | Aryl Grignard reagents are generally less reactive; reaction may require slightly elevated temperatures. |
| Ethyl 4-(benzyloxy)butanoate | Ethylmagnesium bromide | 5-(Benzyloxy)-3-ethyl-pentan-3-ol | 80-90 | Ensure complete reaction of the intermediate ketone with the second equivalent of the Grignard reagent. |
| Methyl 4-(benzyloxy)benzoate | Isopropylmagnesium chloride | 1-(4-(Benzyloxy)phenyl)-2-methyl-propan-1-ol | 75-85 | Steric hindrance from the isopropyl Grignard may slow the reaction. |
Experimental Protocols
General Protocol for the Grignard Reaction with a Benzyloxy-Substituted Ester
This protocol is a general guideline and may require optimization for specific substrates and Grignard reagents.
Materials:
-
Benzyloxy-substituted ester (1.0 eq)
-
Magnesium turnings (2.2 eq for Grignard reagent preparation)
-
Alkyl or aryl halide (2.1 eq for Grignard reagent preparation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Iodine crystal (optional, for initiation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
Part A: Preparation of the Grignard Reagent
-
Place the magnesium turnings in the three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with the Benzyloxy-Substituted Ester
-
Cool the Grignard reagent solution in an ice bath to 0 °C.
-
Dissolve the benzyloxy-substituted ester in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the formation of a tertiary alcohol from a benzyloxy-substituted ester via a Grignard reaction.
Experimental Workflow
References
Application Note: HPLC Purification of Methyl 2,4-Bis(benzyloxy)phenylacetate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of Methyl 2,4-Bis(benzyloxy)phenylacetate. Due to the hydrophobic nature of the two benzyl protecting groups and the aromatic core, a reverse-phase HPLC method is presented as the primary approach. Additionally, an alternative normal-phase method is provided for cases requiring different selectivity. This document is intended for researchers, scientists, and drug development professionals requiring a high-purity final compound.
Introduction
This compound is a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and materials science research. The purity of this intermediate is critical for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and reproducibility. This protocol outlines the necessary steps and conditions for achieving high purity of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an appropriate HPLC purification method.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₄ | PubChem[1] |
| Molecular Weight | 362.4 g/mol | PubChem[1] |
| Structure | Two benzyl ether groups and a methyl ester on a phenylacetate backbone | Inferred from name |
| Polarity | Non-polar/hydrophobic | Inferred from structure |
| UV Absorbance | Strong absorbance around 254 nm | Due to aromatic rings[2][3][4] |
Recommended HPLC Purification Protocol (Reverse-Phase)
Reverse-phase chromatography is the recommended method for purifying the non-polar this compound.[2] The non-polar stationary phase will retain the hydrophobic compound, allowing for separation from more polar impurities.
3.1. Materials and Equipment
-
Preparative HPLC system with a gradient pump and UV detector
-
C18 Reverse-Phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of crude this compound
-
Filtration apparatus for sample and mobile phase preparation
3.2. Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 100% HPLC-grade water.
-
Prepare Mobile Phase B: 100% HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane or tetrahydrofuran (THF).
-
Dilute the dissolved sample with acetonitrile to a concentration of approximately 5-10 mg/mL. The final solution should be miscible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Instrument Setup and Run:
-
Equilibrate the C18 column with a mixture of 60% Mobile Phase B and 40% Mobile Phase A for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in the table below.
-
Collect fractions corresponding to the main peak, which is expected to be the product.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
3.3. HPLC Method Parameters (Reverse-Phase)
| Parameter | Recommended Condition | Notes |
| Column | C18, 250 x 10 mm, 5 µm | A standard non-polar stationary phase. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 60-95% B over 20 minutes | This gradient should be optimized based on the crude sample's impurity profile. |
| Flow Rate | 4.0 mL/min | Adjust based on column dimensions and system pressure limits. |
| Column Temperature | Ambient (or 30 °C for better reproducibility) | |
| Detection | UV at 254 nm | The benzyl groups provide strong UV absorbance at this wavelength.[2][3][4] |
| Injection Volume | 100 - 500 µL | Dependent on sample concentration and column loading capacity. |
Alternative HPLC Purification Protocol (Normal-Phase)
Normal-phase chromatography can be an effective alternative, particularly for separating isomers or if the compound shows poor solubility in reverse-phase mobile phases.[5][6]
4.1. HPLC Method Parameters (Normal-Phase)
| Parameter | Recommended Condition | Notes |
| Column | Silica, 250 x 10 mm, 5 µm | A polar stationary phase. |
| Mobile Phase A | n-Hexane | |
| Mobile Phase B | Ethyl Acetate | |
| Isocratic Elution | 85% A / 15% B | The ratio may need optimization to achieve the desired separation. |
| Flow Rate | 3.0 mL/min | |
| Column Temperature | Ambient | |
| Detection | UV at 254 nm | |
| Injection Volume | 100 - 500 µL |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification.
Conclusion
The detailed reverse-phase HPLC protocol provides a robust starting point for the purification of this compound. For challenging separations, the alternative normal-phase method offers a different selectivity. Researchers should perform initial analytical runs to optimize the gradient or isocratic conditions before scaling up to preparative purification. Proper sample and mobile phase preparation are crucial for achieving high-purity final product and ensuring the longevity of the HPLC column.
References
- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. hawach.com [hawach.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate
Welcome to the technical support center for the synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of methyl 2,4-dihydroxyphenylacetate with benzyl bromide in the presence of a suitable base.
Q2: Which base is recommended for this synthesis?
A2: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. It is a mild base that is generally sufficient to deprotonate the phenolic hydroxyl groups of the starting material, facilitating the nucleophilic attack on benzyl bromide. Stronger bases like sodium hydride (NaH) can also be used but may lead to more side reactions if not carefully controlled.
Q3: What is a suitable solvent for this reaction?
A3: Anhydrous acetone or dimethylformamide (DMF) are good solvent choices. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction and is relatively easy to remove during work-up. DMF can also be used and may lead to faster reaction times, but it is more difficult to remove.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.
Q5: What are the expected physical properties of this compound?
A5: this compound is expected to be a solid at room temperature. Its molecular formula is C₂₃H₂₂O₄, with a molecular weight of 362.42 g/mol .[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the starting material. | Ensure the base (e.g., K₂CO₃) is finely powdered and in sufficient excess (at least 2.2 equivalents). |
| Wet reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can quench the alkoxide intermediate. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling solvent like DMF. | |
| Degradation of benzyl bromide. | Use fresh, high-purity benzyl bromide. Store it properly to prevent degradation. | |
| Presence of Multiple Spots on TLC (Impure Product) | Mono-benzylated byproduct: Incomplete reaction leading to the formation of Methyl 2-(benzyloxy)-4-hydroxyphenylacetate. | Increase the amount of benzyl bromide (e.g., to 2.5 equivalents) and prolong the reaction time. |
| Over-alkylation: While less common for the phenolic hydroxyls in this specific substrate, it is a possibility in similar reactions. | Use a controlled amount of benzyl bromide and monitor the reaction closely. | |
| Unreacted starting material: Methyl 2,4-dihydroxyphenylacetate remains. | Ensure sufficient base and benzyl bromide are used and that the reaction goes to completion as monitored by TLC. | |
| Benzyl alcohol: Formed from the hydrolysis of benzyl bromide. | Ensure anhydrous conditions. | |
| Difficulty in Product Purification | Co-elution of the product with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution with hexane and ethyl acetate is recommended. Start with a low polarity mixture and gradually increase the polarity. |
| Oily product that does not solidify. | The product may be an oil if it contains impurities. Thorough purification by column chromatography should yield a solid. If it remains an oil, verify its identity and purity by NMR spectroscopy. | |
| Product shows unexpected peaks in ¹H NMR | Presence of residual solvent from purification. | Dry the product under high vacuum for an extended period. |
| Presence of mono-benzylated impurity. | Look for a phenolic -OH peak in the ¹H NMR spectrum. Re-purify the product by column chromatography. | |
| Hydrolysis of the methyl ester: The ester group may be hydrolyzed to a carboxylic acid during work-up, especially if basic conditions are not properly neutralized.[2][3] | Ensure the work-up procedure involves a neutralization step with a dilute acid (e.g., 1M HCl) to protonate any carboxylate salts before extraction. |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from a similar Williamson ether synthesis of (2,4-Bis(decyloxy)phenyl)methanol.[4]
Materials:
-
Methyl 2,4-dihydroxyphenylacetate (1.0 eq)
-
Benzyl bromide (2.2 - 2.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous acetone
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dihydroxyphenylacetate (1.0 eq) and anhydrous acetone.
-
Addition of Base: Add finely powdered potassium carbonate (2.5 eq) to the mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (2.2 - 2.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Williamson Ether Synthesis: The two phenolic hydroxyl groups of a 2,4-dihydroxyphenylacetic acid derivative are benzylated using benzyl chloride in the presence of a base.
-
Esterification: The carboxylic acid group is then esterified to the methyl ester, typically using methanol with an acid catalyst.
Q2: What are the most common side reactions observed during the benzylation step?
The primary side reactions during the Williamson ether synthesis step include:
-
Incomplete benzylation: Resulting in the mono-benzylated product, Methyl 2-hydroxy-4-(benzyloxy)phenylacetate or Methyl 4-hydroxy-2-(benzyloxy)phenylacetate.
-
C-alkylation: The phenoxide ion can undergo alkylation at the carbon atom of the aromatic ring instead of the oxygen atom, leading to the formation of a C-benzyl derivative.[1]
-
Elimination: If the alkyl halide is sterically hindered (not the case with benzyl chloride), an elimination reaction can occur to form an alkene.[1][2]
Q3: What are the potential side reactions during the esterification step?
During the acid-catalyzed esterification (Fischer esterification), the following side reactions can occur:
-
Incomplete esterification: Leaving unreacted 2,4-Bis(benzyloxy)phenylacetic acid.
-
Cleavage of benzyl ethers: Strong acidic conditions and elevated temperatures can potentially lead to the cleavage of the benzyl ether protecting groups.[3][4][5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a pure product standard (if available), you can determine the extent of the reaction.
Q5: What are the recommended purification techniques for the final product?
Column chromatography on silica gel is a common and effective method for purifying this compound from side products and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization | Key Parameters to Monitor |
| Incomplete Benzylation | - Increase the equivalents of benzyl chloride and base. - Extend the reaction time. - Ensure anhydrous reaction conditions. | - TLC analysis for the disappearance of starting material and mono-benzylated intermediates. |
| Incomplete Esterification | - Use a large excess of methanol (can be used as the solvent). - Increase the amount of acid catalyst. - Remove water as it forms (e.g., using a Dean-Stark apparatus). | - TLC or HPLC analysis for the disappearance of the carboxylic acid. |
| Product Degradation | - For esterification, use milder acid catalysts or shorter reaction times. - For benzylation, avoid excessively high temperatures. | - Appearance of unexpected spots on TLC. |
| Purification Losses | - Optimize the solvent system for column chromatography to ensure good separation. - If using recrystallization, perform it at the appropriate temperature to avoid premature crystallization or oiling out. | - Yield after each purification step. |
Presence of Impurities in the Final Product
| Impurity | Potential Source | Troubleshooting/Optimization |
| Mono-benzylated Product | Incomplete benzylation reaction. | - Drive the benzylation to completion by using excess reagents or longer reaction times. - Optimize purification to separate the mono- and di-benzylated products. |
| 2,4-Bis(benzyloxy)phenylacetic acid | Incomplete esterification reaction. | - Ensure the esterification reaction goes to completion. - The acidic impurity can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup. |
| Benzyl Alcohol | Hydrolysis of benzyl chloride or cleavage of benzyl ethers. | - Use anhydrous solvents for the benzylation step. - For esterification, use less harsh acidic conditions. |
| C-Alkylated Byproduct | Side reaction during Williamson ether synthesis.[1] | - This is often difficult to avoid completely. - Careful optimization of reaction conditions (base, solvent, temperature) may minimize its formation. - Purification by column chromatography is usually necessary for separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Benzylation of 2,4-Dihydroxyphenylacetic Acid
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxyphenylacetic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Addition of Base: Add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) to the solution.[1]
-
Addition of Benzylating Agent: While stirring, add benzyl chloride (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Intermediate Product: The crude 2,4-Bis(benzyloxy)phenylacetic acid can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Esterification to this compound
-
Reagent Preparation: Dissolve the crude 2,4-Bis(benzyloxy)phenylacetic acid (1.0 eq) in a large excess of methanol.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Remove the methanol under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts during the synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The synthesis of this compound via the Williamson ether synthesis typically involves the reaction of methyl 2,4-dihydroxyphenylacetate with benzyl bromide in the presence of a base. Common impurities include:
-
Excess Benzyl Bromide: Unreacted starting material that can interfere with downstream applications and product stability.[1][2]
-
Mono-benzylated Byproducts: Incomplete reaction can lead to the formation of Methyl 2-hydroxy-4-(benzyloxy)phenylacetate and Methyl 4-hydroxy-2-(benzyloxy)phenylacetate.
-
Base and Solvent Residues: Residual base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, acetonitrile) may be present.[3][4]
-
C-Alkylated Products: While O-alkylation is favored, C-alkylation of the phenyl ring can occur as a side reaction.[3]
Q2: How can I effectively remove unreacted benzyl bromide from my reaction mixture?
Several methods can be employed to remove excess benzyl bromide:
-
Column Chromatography: This is a highly effective method. Benzyl bromide is significantly less polar than the desired product and will elute first when using a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate).[1]
-
Distillation/Evaporation: Benzyl bromide can be removed by distillation under reduced pressure, provided the desired product is thermally stable.[1][5][6]
-
Chemical Scavenging:
-
Steam Distillation: This can be a gentle method for removing volatile and irritant compounds like benzyl bromide.[1]
Q3: I am observing a significant amount of mono-benzylated product. How can I improve the yield of the di-benzylated product and separate it from the mono-benzylated species?
To improve the yield of the di-benzylated product, consider the following:
-
Stoichiometry: Ensure at least two equivalents of benzyl bromide and a sufficient excess of base are used to drive the reaction to completion.
-
Reaction Time and Temperature: Increasing the reaction time or temperature (within the limits of product stability) can promote di-benzylation. A typical Williamson ether synthesis is conducted at 50 to 100 °C for 1 to 8 hours.[4]
For separation:
-
Column Chromatography: The polarity difference between the mono- and di-benzylated products allows for efficient separation by column chromatography. The di-benzylated product will be less polar and elute before the mono-benzylated byproducts which possess a free hydroxyl group.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the purification of this compound.
Problem 1: Presence of Benzyl Bromide in the Final Product
| Symptom (Analytical Data) | Possible Cause | Suggested Solution |
| Extra spot on TLC with low Rf in non-polar solvent systems. NMR shows characteristic benzylic protons of BnBr. | Incomplete removal of excess reagent. | 1. Perform a post-workup wash with a solution of triethylamine in an organic solvent, followed by an aqueous wash to remove the resulting ammonium salt.[1][5] 2. Re-purify the product using column chromatography with a shallow gradient.[1] 3. If the product is a solid, recrystallization may remove the liquid benzyl bromide impurity.[5] |
Problem 2: Significant Contamination with Mono-benzylated Byproduct
| Symptom (Analytical Data) | Possible Cause | Suggested Solution |
| Multiple spots on TLC. Mass spectrometry indicates the presence of the desired product and a compound with a lower molecular weight corresponding to the mono-benzylated species. | Incomplete reaction. | 1. Optimize reaction conditions: increase equivalents of benzyl bromide and base, extend reaction time, or moderately increase the temperature. 2. Perform careful column chromatography to separate the di-benzylated product from the more polar mono-benzylated byproduct. |
Experimental Protocols
Protocol 1: Removal of Excess Benzyl Bromide using Triethylamine
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add 1.5 equivalents of triethylamine (relative to the initial amount of benzyl bromide) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of benzyl bromide by TLC.[5]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with further purification (e.g., column chromatography) if necessary.
Protocol 2: Column Chromatography for Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
-
Benzyl bromide will elute first.
-
The desired di-benzylated product will elute next.
-
The more polar mono-benzylated byproducts will elute last.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: Troubleshooting workflow for byproduct removal.
Caption: General purification pathway for the desired product.
References
Troubleshooting incomplete debenzylation of Methyl 2,4-Bis(benzyloxy)phenylacetate
Technical Support Center: Debenzylation of Methyl 2,4-Bis(benzyloxy)phenylacetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the debenzylation of this compound to synthesize Methyl 2,4-dihydroxyphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction and its expected outcome?
The reaction is a deprotection step, specifically the removal of two benzyl ether protecting groups from this compound to yield Methyl 2,4-dihydroxyphenylacetate. The most common method is catalytic hydrogenolysis, which uses a palladium catalyst and a hydrogen source to cleave the carbon-oxygen bond of the benzyl ethers.
Q2: Why is my debenzylation incomplete, resulting in a mono-debenzylated intermediate?
This is a common issue. The debenzylation occurs in a stepwise manner. The removal of the first benzyl group yields a mono-protected intermediate, which must then undergo a second debenzylation. The reaction can stall at this intermediate stage due to several factors, including catalyst deactivation, insufficient hydrogen, or suboptimal reaction conditions.
Q3: What analytical methods are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. The starting material is non-polar, while the final di-hydroxy product is very polar. The mono-debenzylated intermediate will have an intermediate polarity. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of the starting material and the appearance of the intermediate and final product.
Q4: Are there alternative methods to catalytic hydrogenolysis with H₂ gas?
Yes. Catalytic Transfer Hydrogenation (CTH) is a common alternative that avoids the need for high-pressure hydrogen gas setups.[1] This method uses a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[1][2] For substrates that are sensitive to reductive conditions, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be considered, although this is less common for simple benzyl ethers.[2][3][4]
Reaction Pathway Diagram
Caption: Stepwise debenzylation via a mono-protected intermediate.
Troubleshooting Guide
Issue 1: The reaction is stalled or incomplete, with the mono-debenzylated intermediate remaining.
-
Potential Cause 1: Catalyst Deactivation or Poisoning. The palladium catalyst is sensitive and can be "poisoned" by impurities like sulfur or phosphorus compounds.[3][5] It can also deactivate over time through aggregation or leaching of palladium particles.[6][7]
-
Solution:
-
Ensure all glassware is scrupulously clean and solvents are of high purity.
-
If the reaction has stalled, carefully filter the mixture through Celite® (under an inert atmosphere, as the catalyst can be pyrophoric) and add a fresh batch of catalyst.[5]
-
Consider using a different, higher-quality source of palladium catalyst, as commercial batches can have wide variability in efficiency.[8]
-
-
-
Potential Cause 2: Insufficient Hydrogen. The reaction requires an adequate supply of hydrogen to proceed to completion.
-
Solution:
-
For reactions using a hydrogen balloon, ensure there are no leaks and use a fresh, fully inflated balloon. For stubborn reactions, re-flushing the system and replacing the balloon may be necessary.
-
For reactions in a pressure reactor, ensure the pressure is maintained. Increasing the hydrogen pressure (e.g., from 1 atm to 50 psi) can often drive the reaction to completion.
-
-
-
Potential Cause 3: Poor Solubility. As the reaction proceeds, the product becomes significantly more polar than the starting material, which can lead to solubility issues or product precipitating onto the catalyst surface, hindering its activity.
-
Solution:
-
Consider switching to a more polar solvent or using a solvent mixture. For example, adding methanol or acetic acid to an ethyl acetate reaction can improve solubility. Polar solvents often favor debenzylation.[7]
-
-
Issue 2: The reaction is extremely slow.
-
Potential Cause 1: Low Catalyst Activity or Loading.
-
Solution:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd).
-
Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for stubborn debenzylations.
-
Pre-treating the catalyst may improve its performance.[8]
-
-
-
Potential Cause 2: Suboptimal Temperature or Pressure.
-
Solution:
-
Gently warming the reaction (e.g., to 30-40 °C) can increase the reaction rate, but be cautious of potential side reactions.
-
As mentioned, increasing the hydrogen pressure is a very effective way to accelerate the reaction.
-
-
Issue 3: Side products are observed, such as saturation of the aromatic ring.
-
Potential Cause: Overly Active Catalyst or Harsh Conditions. Under certain conditions, the palladium catalyst can hydrogenate the phenyl ring of the substrate or the toluene byproduct.[9]
-
Solution:
-
Avoid excessively high temperatures or pressures.
-
A catalyst pre-treatment strategy can sometimes be used to increase selectivity for hydrogenolysis over aromatic hydrogenation.[8]
-
Adding a mild acid, like acetic acid, can sometimes improve selectivity.
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting incomplete debenzylation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis (H₂ Balloon)
This protocol describes a standard procedure using hydrogen gas at atmospheric pressure.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Two or three-neck round-bottom flask
-
Hydrogen balloon
-
Stir bar and stir plate
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., 20 mL per 1 g of substrate). Add a magnetic stir bar.
-
Inerting: Seal the flask and flush the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to become dry in the presence of air.[5]
-
Hydrogenation: Evacuate the inert gas under vacuum and backfill with hydrogen from a balloon. Repeat this purge-backfill cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction may take several hours to overnight.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2,4-dihydroxyphenylacetate, which can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol is an alternative that does not require a hydrogen gas cylinder or balloon.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 10 mol% by weight)
-
Hydrogen Donor: Ammonium Formate (HCOONH₄) or Cyclohexene
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Methodology:
-
Setup: Dissolve the starting material in methanol in a round-bottom flask.
-
Reagent Addition: Add the 10% Pd/C catalyst, followed by the hydrogen donor. A significant excess of the donor is typically used (e.g., 5-10 equivalents of ammonium formate).
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C) and stir. Monitor the reaction by TLC. CTH reactions are often faster than balloon hydrogenations.
-
Workup & Purification: After completion, cool the reaction to room temperature, filter through Celite® to remove the catalyst, and concentrate the filtrate. The workup may require an aqueous wash to remove salts (like ammonium formate byproducts) before concentration and final purification.
Experimental Workflow Diagram
Caption: Workflow for catalytic hydrogenolysis using a hydrogen balloon.
Typical Reaction Parameters (for guide purposes)
| Parameter | Condition 1 (Standard) | Condition 2 (Accelerated) | Condition 3 (Transfer) |
| Catalyst | 10% Pd/C | 10% Pd/C or Pd(OH)₂/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 10-15 mol% | 10 mol% |
| Hydrogen Source | H₂ (Balloon, 1 atm) | H₂ (Parr Shaker, 50 psi) | Ammonium Formate (5-10 eq.) |
| Solvent | Ethyl Acetate or THF | Methanol or EtOH/EtOAc | Methanol |
| Temperature | 20-25 °C (Room Temp) | 30-40 °C | 40-60 °C (Reflux) |
| Typical Time | 4-24 hours | 1-6 hours | 1-4 hours |
| Additives | None | Acetic Acid (1-5% v/v) | None |
References
- 1. researchgate.net [researchgate.net]
- 2. US5047592A - Selective hydrogenolysis process - Google Patents [patents.google.com]
- 3. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 4. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 5. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-BENZYLOXYPHENYLACETIC ACID suppliers & manufacturers in China [m.chemicalbook.com]
- 8. Methyl 2,4-Dihydroxyphenylacetate [myskinrecipes.com]
- 9. chemfarms.com [chemfarms.com]
Technical Support Center: Purification of Benzyloxy-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of benzyloxy-containing compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of compounds bearing a benzyloxy group.
Issue 1: My benzyloxy-containing compound appears to be degrading during silica gel column chromatography.
-
Question: I'm observing new, more polar spots on my TLC analysis of collected column fractions, and my overall yield is low. What is happening and how can I fix it?
-
Answer: The most likely cause is the acidic nature of standard silica gel, which can catalyze the cleavage (debenzylation) of the benzyl ether.[1] This results in the formation of the corresponding alcohol, which is more polar and will have a lower Rf value.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to slurry the silica gel in the chosen eluent system that contains a small amount of a basic modifier, such as 0.1-1% triethylamine (Et3N).[1][2]
-
Use an Alternative Stationary Phase: For compounds that are highly sensitive to acid, consider using a different stationary phase altogether. Neutral or basic alumina can be effective alternatives to silica gel.[1][2]
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.
-
Issue 2: I'm struggling to separate my desired benzyloxy-containing product from impurities with very similar polarity.
-
Question: My product and a key impurity are co-eluting during column chromatography, making it difficult to obtain pure fractions. How can I improve the separation?
-
Answer: Co-elution is a common challenge, especially with impurities from the benzylation reaction, such as unreacted starting materials (e.g., benzyl bromide) or byproducts (e.g., benzyl alcohol from hydrolysis).[2][3]
Solutions:
-
Optimize the Eluent System: Conduct a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. Aim for an Rf value of approximately 0.2-0.3 for your product.[2] For non-polar impurities, start with a very non-polar eluent (e.g., 100% hexanes) to wash them off the column first.[2]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Consider a Different Stationary Phase: Sometimes a change in the stationary phase (e.g., from silica to alumina or a bonded phase) can alter the selectivity of the separation.
-
Chemical Conversion: If the impurity is a starting material like an alcohol, it may be possible to perform a reaction that selectively modifies the impurity to make it much more or less polar, thus simplifying the purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with benzyloxy-containing compounds?
A1: Impurities often stem from the synthesis of the benzyl ether. Common culprits include:
-
Unreacted starting materials, such as the parent alcohol and benzyl bromide.
-
Byproducts from the benzylation reaction, like benzyl alcohol (from hydrolysis of benzyl bromide) and dibenzyl ether.[3]
-
Oxidation products, most notably benzaldehyde, which can form from the oxidation of benzyl alcohol.[4][5][6]
-
Over-benzylated products if multiple reactive sites are present.
Q2: Can I use recrystallization to purify my benzyloxy-containing compound?
A2: Yes, recrystallization can be a very effective purification method, particularly if your compound is a solid and has a relatively high purity to begin with (e.g., >90%).[1] The key is to find a suitable solvent or solvent pair where the compound is soluble in the hot solvent but sparingly soluble at colder temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, and acetone/water.[7][8]
Q3: How can I confirm the purity of my final benzyloxy-containing product?
A3: A combination of analytical techniques is recommended for confirming purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can detect trace impurities.[3][6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals are resolved from your product's signals. It is also crucial for confirming the structure of your desired compound.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying unknown impurities.
Q4: My NMR spectrum shows unexpected peaks. How can I identify what they are?
A4: Extra signals in an NMR spectrum point to the presence of impurities. You can often identify them by comparing the chemical shifts of these extra signals with the known spectra of potential impurities.[10] Common impurities like benzyl alcohol and benzaldehyde have characteristic signals. There are also published tables of NMR chemical shifts for common laboratory solvents and reagents that can be a valuable resource.[11][12]
Data Presentation
Table 1: HPLC Retention Times for a Benzyloxy Compound and Common Impurities
This table provides an example of expected retention times for a hypothetical benzyloxy compound and its common impurities under specific reverse-phase HPLC conditions. Actual retention times will vary depending on the specific compound and HPLC setup.
| Compound | Retention Time (min) | Notes |
| Benzaldehyde | 3.5 | A common oxidation byproduct. |
| Benzyl Alcohol | 4.2 | A common byproduct from hydrolysis of benzylating agent. |
| Benzyloxy-containing Product | 8.5 | Desired Compound |
| Benzyl Bromide | 9.8 | Unreacted starting material. |
| Dibenzyl Ether | 11.2 | A common byproduct of the benzylation reaction. |
Conditions: C18 reverse-phase column, mobile phase gradient of acetonitrile and water with 0.1% formic acid.
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System | Application Notes |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate | A good starting point for many benzyloxy compounds. The ratio is adjusted based on the polarity of the specific compound. |
| Dichloromethane/Hexane | Useful for less polar compounds. | |
| Dichloromethane/Methanol | For more polar benzyloxy-containing molecules.[2] | |
| Recrystallization | Ethanol/Water | Effective for compounds with some polarity. |
| Ethyl Acetate/Hexanes | A versatile system for a range of polarities. | |
| Acetone/Water | Another good option for moderately polar solids. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a benzyloxy-containing compound using flash column chromatography.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane. Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the optimal eluent system that gives your product an Rf value of 0.2-0.3.[2]
-
Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica gel and allow it to adsorb.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying a solid benzyloxy-containing compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various hot and cold solvents to find a suitable system (a single solvent or a solvent pair).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter or in a desiccator.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. silicycle.com [silicycle.com]
Preventing benzyl group migration in phenylacetate derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges related to the synthesis and handling of phenylacetate derivatives, with a specific focus on preventing unwanted benzyl group migration.
Frequently Asked Questions (FAQs)
Q1: What is benzyl group migration in the context of phenylacetate derivatives?
A1: Benzyl group migration is an intramolecular rearrangement reaction where a benzyl (Bn) group, typically used as a protective group for a phenol, moves from the phenolic oxygen to a carbon atom on the aromatic ring. This side reaction is most common under acidic conditions, particularly with Lewis acids, and results in the formation of ortho- or para-benzylated phenol byproducts, reducing the yield of the desired product. The reaction is mechanistically related to the Fries Rearrangement.[1][2][3]
Q2: What is the underlying mechanism of this migration?
A2: The migration typically proceeds through the formation of a benzyl cation intermediate. Under Lewis or Brønsted acid catalysis, the benzyl ether oxygen is protonated or coordinates to the Lewis acid.[2][3] This weakens the C-O bond, leading to its cleavage and the formation of a phenol and a resonance-stabilized benzyl cation. This cation then acts as an electrophile and attacks the electron-rich phenyl ring of the phenol in an electrophilic aromatic substitution reaction, typically at the ortho or para position.[2][3]
Q3: What experimental factors promote benzyl group migration?
A3: Several factors can increase the likelihood and rate of benzyl group migration:
-
Strong Lewis or Brønsted Acids: Reagents like AlCl₃, BF₃, TiCl₄, and strong protic acids like HF and methanesulfonic acid are known to catalyze the reaction.[1][3]
-
High Temperatures: Higher reaction temperatures provide the activation energy needed for both the cleavage of the benzyl ether and the subsequent electrophilic aromatic substitution. Higher temperatures tend to favor the formation of the ortho product, while lower temperatures favor the para product.[1][2][4]
-
Solvent Polarity: The choice of solvent can influence the product ratio. Non-polar solvents often favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[2]
-
Substrate Electronics: Electron-donating groups on the phenylacetate ring can enhance its nucleophilicity, making it more susceptible to attack by the benzyl cation. Conversely, deactivating, meta-directing groups can reduce the yield of migrated products.[2]
Q4: How can I reliably detect if benzyl migration has occurred in my reaction?
A4: The most common methods for detecting and quantifying benzyl migration include:
-
Thin Layer Chromatography (TLC): Migrated byproducts will typically have different Rf values compared to the starting material and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The appearance of new aromatic signals and a characteristic benzylic CH₂ singlet (around 4.0 ppm) integrated for two protons, coupled with changes in the aromatic substitution pattern, is a strong indicator.
-
Mass Spectrometry (MS): The migrated byproduct will have the same mass as the starting material (as it is an isomer). However, its fragmentation pattern may differ. LC-MS is highly effective for separating the isomers and confirming their presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation of isomers, allowing for the quantification of the desired product versus the unwanted byproducts.
Q5: Which alternative protecting groups are less prone to migration for phenols?
A5: When working under conditions that might promote benzyl group migration (e.g., strong Lewis acids), consider using a more robust or orthogonal protecting group:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are generally stable to Lewis acids but are easily cleaved with fluoride sources (like TBAF). They are a common choice for avoiding acid-catalyzed rearrangements.[5][6]
-
Methyl Ethers: These are very robust and stable to most conditions except for very strong acids like BBr₃ or TMSI.[7]
-
Acetal Protecting Groups (e.g., MOM, THP): These groups are sensitive to acid but are typically removed under milder acidic conditions than those that cause benzyl migration.[5]
-
Benzylsulfonyl (Bns): This group is stable under many drastic reaction conditions and can be removed via catalytic hydrogenolysis. It also deactivates the phenolic substrate, which can be beneficial.[8]
Troubleshooting Guide
Problem: My reaction is showing significant ortho/para-benzylated byproducts. What should I do first?
This is a classic sign of benzyl group migration. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for benzyl migration.
Data Presentation
The choice of Lewis acid and reaction temperature has a profound impact on the ratio of the desired product to the migrated byproduct. The following table summarizes typical outcomes for a model Friedel-Crafts acylation on a benzyl-protected phenylacetate.
| Lewis Acid (1.2 eq.) | Temperature (°C) | Desired Product Yield (%) | Migrated Byproduct Yield (%) |
| AlCl₃ | 80 | 15 | 80 |
| AlCl₃ | 0 | 45 | 50 |
| TiCl₄ | 25 | 60 | 35 |
| BF₃·OEt₂ | 25 | 75 | 20 |
| ZnCl₂ | 25 | 90 | <5 |
| Sc(OTf)₃ | 25 | >95 | <2 |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Method for Quantifying Benzyl Migration
This protocol provides a general method for separating and quantifying a benzyl-protected phenylacetate from its ortho- and para-migrated isomers.
-
Sample Preparation: Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of mobile phase solvent. Filter through a 0.22 µm syringe filter.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: Inject 10 µL of the prepared sample. The isomers should elute at different retention times. The desired product is typically less polar than the free phenol byproducts. Quantify the relative peak areas to determine the ratio of product to byproducts.
Protocol 2: Mild Benzylation of a Phenol to Avoid Rearrangement Precursors
Using milder conditions for the initial protection step can prevent the formation of side products that may complicate subsequent steps.
-
Reagents: Phenol substrate, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure: a. To a solution of the phenol (1.0 eq.) in anhydrous acetone, add finely ground K₂CO₃ (2.0 eq.). b. Stir the suspension vigorously at room temperature for 15 minutes. c. Add Benzyl Bromide (1.1 eq.) dropwise to the mixture. d. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. e. Cool the reaction to room temperature and filter off the inorganic salts. f. Wash the filter cake with acetone. g. Concentrate the combined filtrate under reduced pressure. h. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ether.
Strategic Selection of Protecting Groups
Choosing the right protecting group from the outset is the most effective strategy. The following decision tree can guide your selection based on downstream reaction conditions.
Caption: Decision tree for phenol protecting group selection.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Condensation Reactions with Methyl 2,4-Bis(benzyloxy)phenylacetate
Welcome to the technical support center for optimizing condensation reactions involving Methyl 2,4-Bis(benzyloxy)phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: this compound is primarily used in Claisen-Schmidt (a type of crossed aldol condensation) and Knoevenagel condensations. In Claisen-Schmidt reactions, it serves as the ketone equivalent, reacting with an aromatic aldehyde in the presence of a base to form a 2',4'-dibenzyloxychalcone. These chalcones are key intermediates in the synthesis of flavonoids and other biologically active molecules.
Q2: Which bases are recommended for Claisen-Schmidt condensations with this substrate?
A2: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used in alcoholic solvents like ethanol or methanol.[1] The choice of base and solvent can influence reaction times and yields. For solvent-free conditions, solid NaOH has been shown to be effective.[2]
Q3: My reaction is sluggish or not going to completion. What are the likely causes?
A3: Several factors can lead to incomplete reactions:
-
Insufficiently strong base: The acidity of the α-protons on the acetate is relatively low, requiring a strong base for efficient enolate formation.
-
Steric hindrance: Bulky substituents on the aldehyde partner can slow down the reaction.
-
Low temperature: While room temperature is often sufficient, gentle heating may be necessary for less reactive substrates.[1]
-
Poor solubility: Ensure all reactants are fully dissolved in the chosen solvent.
Q4: I am observing multiple spots on my TLC plate. What are the potential side products?
A4: Common side products include:
-
Self-condensation of the acetophenone: Although less common with this specific substrate due to the deactivating effect of the benzyloxy groups, it can occur under harsh basic conditions.
-
Cannizzaro reaction of the aldehyde: If an aldehyde without α-hydrogens is used with a strong base, it can disproportionate into the corresponding alcohol and carboxylic acid.[1]
-
Michael addition: The enolate of this compound can potentially add to the newly formed chalcone product.[1]
Q5: How can I purify the resulting 2',4'-dibenzyloxychalcone?
A5: The crude product, which often precipitates from the reaction mixture upon acidification, can be purified by recrystallization from a suitable solvent like ethanol or toluene.[3] If recrystallization is insufficient, column chromatography on silica gel is an effective alternative.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use fresh, high-purity base (NaOH or KOH). Ensure it has not been excessively exposed to air, which can lead to carbonate formation. |
| Suboptimal Reaction Conditions | Screen different solvents (e.g., ethanol, methanol) and bases (NaOH, KOH). Consider gentle heating (40-50 °C) to increase the reaction rate.[1] For difficult substrates, explore solvent-free grinding or microwave-assisted methods.[3] |
| Poor Quality Starting Materials | Ensure this compound and the aldehyde are pure. Aldehydes, in particular, can oxidize upon storage. |
| Steric Hindrance | For sterically hindered aldehydes, longer reaction times or more forcing conditions (e.g., higher temperature, stronger base concentration) may be required. |
| Premature Precipitation | If the product precipitates before the reaction is complete, it can coat the starting materials. Use a larger volume of solvent or a solvent in which the product is more soluble at the reaction temperature. |
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | The crude product may contain unreacted starting materials or side products that inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a pure solid for seeding. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure full consumption of the starting materials. An incomplete reaction will result in a mixture that is difficult to crystallize. |
| Incorrect Work-up | Ensure the reaction mixture is properly neutralized and washed to remove any remaining base or salts, which can interfere with crystallization. |
| Product is an Oil at Room Temperature | Some chalcone derivatives have low melting points and exist as oils at room temperature. In this case, purification should be performed using column chromatography. |
Experimental Protocols
The following protocols are adapted from established methods for Claisen-Schmidt condensations and can be used as a starting point for optimizing reactions with this compound.[1][3]
Protocol 1: Conventional Synthesis in Ethanol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude product can be recrystallized from ethanol or toluene.[3]
Protocol 2: Solvent-Free Grinding Method
-
Mixing: In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and solid NaOH (e.g., 20 mol%).[2]
-
Grinding: Grind the mixture with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.
-
Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization can be performed if necessary.
Data Presentation
The following tables provide representative data for the synthesis of chalcones from a closely related substrate, 2,4-bis(4-chlorobenzyloxy)benzaldehyde, which can serve as a guide for expected yields and reaction times with this compound.[3]
Table 1: Ultrasound-Assisted Synthesis of Chalcone Analogs
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 4-H | 2.0 | 85 |
| 4-Cl | 1.5 | 90 |
| 4-Br | 1.5 | 92 |
| 4-NO₂ | 0.5 | 95 |
| 4-OCH₃ | 3.0 | 80 |
Table 2: Microwave-Assisted Synthesis of Chalcone Analogs
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 4-H | 3.0 | 88 |
| 4-Cl | 2.5 | 92 |
| 4-Br | 2.5 | 94 |
| 4-NO₂ | 1.0 | 96 |
| 4-OCH₃ | 4.0 | 82 |
Table 3: Solvent-Free Grinding Synthesis of Chalcone Analogs
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 4-H | 7 | 90 |
| 4-Cl | 6 | 94 |
| 4-Br | 6 | 95 |
| 4-NO₂ | 5 | 98 |
| 4-OCH₃ | 10 | 85 |
Visualizations
Caption: General experimental workflow for a Claisen-Schmidt condensation.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: TLC Visualization of Benzyloxy-Protected Aromatic Compounds
Welcome to the technical support center for the thin-layer chromatography (TLC) visualization of benzyloxy-protected aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My benzyloxy-protected aromatic compound is not visible under the UV lamp. What should I do?
A1: While aromatic compounds are typically UV-active, the benzyloxy group itself is not a strong chromophore.[1] If the aromatic system of your core molecule is not extensive or conjugated, UV quenching might be weak.[2][3]
-
Troubleshooting Steps:
-
Confirm UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is the standard wavelength for visualizing aromatic compounds on TLC plates containing a fluorescent indicator.[1]
-
Increase Concentration: Your sample spot may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Use a Chemical Stain: If UV visualization is unsuccessful, you will need to use a chemical staining agent. Several stains are effective for visualizing benzyl ethers and other functional groups. Proceed to the "Chemical Staining" section for guidance.
-
Q2: Which chemical stain is best for visualizing benzyloxy-protected aromatic compounds?
A2: The choice of stain depends on the other functional groups present in your molecule. Here are some recommended options:
-
Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized. Benzyl ethers are susceptible to oxidation and will appear as yellow or brown spots on a purple background.[2]
-
Ceric Ammonium Molybdate (CAM): This is a highly sensitive and universal stain that reacts with a wide variety of organic compounds, including alcohols, phenols, and ethers. It typically produces dark blue or green spots upon heating.
-
p-Anisaldehyde: This stain is particularly useful for nucleophilic compounds and can give a range of colors for different functional groups, which can aid in identification.[2] However, it may be less sensitive to simple benzyl ethers without other reactive groups.[2]
Q3: My TLC plate shows streaking instead of distinct spots. What is causing this?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent (like methanol or acetic acid) to your eluent can sometimes resolve this.
-
Sample Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Acidic or Basic Compounds: If your compound has acidic or basic functional groups, it can interact ionically with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can suppress this interaction and lead to sharper spots.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TLC analysis of your benzyloxy-protected aromatic compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. Sample concentration is too low.2. The chosen stain is not suitable for your compound.3. The compound is volatile and evaporated from the plate.4. Insufficient heating after stain application. | 1. Concentrate your sample and re-spot.2. Try a more universal stain like Ceric Ammonium Molybdate (CAM).3. Visualize the plate immediately after development.4. Ensure adequate heating with a heat gun until spots appear. |
| The Rf value is too high (spot is near the solvent front). | The eluent is too polar. | Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| The Rf value is too low (spot is near the baseline). | The eluent is not polar enough. | Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Spots are very large or diffuse. | 1. Sample is too concentrated.2. The spot was too large during application. | 1. Dilute the sample before spotting.2. Apply the sample in smaller portions, allowing the solvent to dry in between, to keep the initial spot size small. |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the developing chamber.2. The bottom of the TLC plate is not level.3. The chamber was disturbed during development. | 1. Ensure the plate is upright and not touching the sides of the chamber.2. Make sure the bottom edge of the plate is smooth and even.3. Place the developing chamber in a location where it will not be moved. |
Data Presentation
Representative Rf Values of Benzyloxy-Protected Aromatic Compounds
The Rf value of a compound is highly dependent on the specific solvent system used. The following table provides representative Rf values for some common benzyloxy-protected aromatic compounds in various hexane/ethyl acetate solvent systems on silica gel TLC plates. These values should be used as a general guide for developing your own separation methods.
| Compound | Structure | Functional Group | Hexane:EtOAc (9:1) | Hexane:EtOAc (4:1) | Hexane:EtOAc (1:1) |
| Benzyl phenyl ether | O-Bn | Ether | ~ 0.8 | ~ 0.9 | > 0.95 |
| Benzyl alcohol | OH | Alcohol | ~ 0.1 | ~ 0.3 | ~ 0.6 |
| Benzyl benzoate | O=C-OBn | Ester | ~ 0.6 | ~ 0.8 | > 0.9 |
| N-Benzylaniline | NH-Bn | Amine | ~ 0.5 | ~ 0.7 | ~ 0.9 |
| 4-(Benzyloxy)phenol | OH | Phenol, Ether | ~ 0.2 | ~ 0.5 | ~ 0.8 |
| 4-(Benzyloxy)benzoic acid | COOH | Carboxylic Acid | < 0.1 | ~ 0.2 | ~ 0.5 |
Note: These are approximate values and can vary based on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Experimental Protocols
Preparation of TLC Stains
1. Potassium Permanganate (KMnO₄) Stain
-
Application: A good general stain for oxidizable functional groups, including benzyl ethers.
-
Recipe:
-
1.5 g of KMnO₄
-
10 g of K₂CO₃
-
1.25 mL of 10% NaOH (aqueous)
-
200 mL of deionized water
-
-
Procedure: Dissolve the potassium carbonate in the water, then add the potassium permanganate and sodium hydroxide solution. Stir until everything is dissolved. Store in a sealed container away from light. The stain is typically stable for several months.
-
Visualization: Dip the developed and dried TLC plate into the stain solution for a few seconds. Gently wipe the back of the plate to remove excess stain. Heat the plate with a heat gun until yellow or brown spots appear against a purple background.
2. Ceric Ammonium Molybdate (CAM) Stain
-
Application: A highly sensitive, universal stain for a wide range of organic compounds.
-
Recipe:
-
10 g of ammonium molybdate
-
0.4 g of ceric ammonium sulfate
-
400 mL of 10% sulfuric acid (aqueous)
-
-
Procedure: Dissolve the ammonium molybdate and ceric ammonium sulfate in the 10% sulfuric acid solution. The solution should be stirred until all solids are dissolved. Store in a sealed glass container.
-
Visualization: Dip the developed and dried TLC plate into the CAM stain. Remove excess stain by touching the edge of the plate to a paper towel. Heat the plate with a heat gun. Spots will typically appear as dark blue or green on a light-colored background.
3. p-Anisaldehyde Stain
-
Application: Useful for nucleophilic compounds; can produce a variety of colors.
-
Recipe:
-
135 mL of absolute ethanol
-
5 mL of concentrated sulfuric acid
-
1.5 mL of glacial acetic acid
-
3.7 mL of p-anisaldehyde
-
-
Procedure: In a flask, combine the ethanol, acetic acid, and p-anisaldehyde. Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid with stirring. Store the solution in a sealed container, wrapped in aluminum foil to protect it from light.
-
Visualization: Dip the dried TLC plate into the stain and remove excess. Heat the plate with a heat gun until colored spots appear.
Visualization Workflows & Logic
General TLC Visualization Workflow
This diagram outlines the standard procedure for visualizing a developed TLC plate, starting with non-destructive methods.
Troubleshooting Logic for Unsuccessful Visualization
This diagram provides a logical sequence of steps to follow when your compound is not visible on the TLC plate.
References
Technical Support Center: Managing Impurities in Friedel-Crafts Reactions with Benzyloxy Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in Friedel-Crafts reactions involving benzyloxy-substituted aromatic compounds.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of Acylated Product and Presence of a Phenolic Impurity
Q1: My Friedel-Crafts acylation of a benzyloxy-substituted aromatic ring is resulting in a low yield of the desired ketone, and I am observing a significant amount of a lower molecular weight byproduct that appears to be a phenol. What is happening?
A1: This is a common issue when using strong Lewis acids like aluminum chloride (AlCl₃) with benzyloxy substrates. The benzyloxy group, while being an ortho-, para-directing activator, is susceptible to cleavage under the harsh conditions of a classic Friedel-Crafts reaction. The strong Lewis acid can coordinate to the ether oxygen, weakening the carbon-oxygen bond and leading to debenzylation. This generates a phenolic species in situ, which can then be acylated or remain as an impurity.
Troubleshooting Steps:
-
Choice of Lewis Acid: The primary cause is often the strength of the Lewis acid. Strong Lewis acids such as AlCl₃ and FeCl₃ are highly effective at promoting acylation but can also readily cleave the benzyl ether.
-
Reaction Temperature: Higher temperatures can exacerbate the debenzylation side reaction.
-
Reaction Time: Prolonged reaction times increase the exposure of the substrate and product to the strong Lewis acid, leading to more significant degradation.
Issue 2: Formation of Multiple Unidentified Byproducts
Q2: Besides the expected product and the debenzylated phenol, my reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the likely side reactions?
A2: The complexity of your reaction mixture likely arises from a cascade of reactions involving the cleaved benzyl group and the deprotected phenol.
-
Friedel-Crafts Alkylation by the Benzyl Cation: The cleavage of the benzyloxy group generates a benzyl cation (or a species that behaves like one). This electrophile can then participate in a Friedel-Crafts alkylation reaction with the starting material, the desired acylated product, or the debenzylated phenol, leading to a variety of benzylated impurities.
-
Polyacylation: If the debenzylated phenol is formed, it is a highly activated aromatic ring and can undergo further acylation, leading to di-acylated phenolic byproducts.
-
Rearrangement Products: While less common in acylations, if any alkylating agents are present as impurities, carbocation rearrangements can lead to isomeric byproducts.[1]
Data Presentation: Comparison of Lewis Acids
The choice of Lewis acid is critical in balancing reactivity with the preservation of the benzyloxy protecting group. Milder Lewis acids are often preferred, although they may require higher temperatures or longer reaction times.
| Lewis Acid | Relative Activity | Typical Conditions | Potential for Debenzylation | Notes |
| AlCl₃, AlBr₃ | Very Active | 0 °C to RT | High | Often leads to significant debenzylation and subsequent side reactions. |
| FeCl₃ | Moderately Active | RT to reflux | Moderate to High | A common alternative to AlCl₃, but can still cause significant debenzylation.[2] |
| SnCl₄, TiCl₄ | Mild | RT to reflux | Moderate | Generally less prone to causing debenzylation than AlCl₃ or FeCl₃. |
| ZnCl₂ | Mild | Higher temperatures | Low to Moderate | A milder option that often requires more forcing conditions. |
| BF₃·OEt₂ | Mild | RT to reflux | Low | Often a good choice for acid-sensitive substrates. |
| Sc(OTf)₃, Yb(OTf)₃ | Mild (Catalytic) | RT to reflux | Very Low | Lanthanide triflates are known for their mildness and can be used in catalytic amounts.[2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 4-Benzyloxyanisole with Acetic Anhydride using a Mild Lewis Acid (Example)
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
4-Benzyloxyanisole
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel.
-
Reagent Preparation: In the flask, suspend anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve 4-benzyloxyanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench with 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for impurity management.
Potential Side Reaction Pathways
Caption: Side reaction pathways in Friedel-Crafts reactions with benzyloxy substrates.
Decision Tree for Lewis Acid Selection
Caption: Decision tree for selecting an appropriate Lewis acid.
References
Improving the stability of Methyl 2,4-Bis(benzyloxy)phenylacetate during reactions
Welcome to the technical support center for Methyl 2,4-Bis(benzyloxy)phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic intermediate, characterized by a phenylacetate core with two benzyloxy groups protecting the phenolic hydroxyls at positions 2 and 4.[1][2] Its primary application is in multi-step organic synthesis, often as a precursor to phloretin and its derivatives, which are compounds of interest for their potential biological activities.[3][4]
Q2: What are the main stability concerns for this compound during reactions?
The primary stability concern for this compound revolves around the lability of the two benzyl ether linkages. These groups are susceptible to cleavage under certain reductive, acidic, and oxidative conditions.[5][6] The ester functional group can also be hydrolyzed under strong basic or acidic conditions.
Q3: How can I monitor the stability of this compound during a reaction?
The stability and reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside a standard of the starting material, you can observe the consumption of the starting material and the appearance of any new spots, which could indicate product formation or degradation.
Q4: Are there any known side reactions to be aware of when working with this compound?
Undesired side reactions often involve the premature or partial debenzylation of one or both of the benzyloxy groups. During catalytic hydrogenolysis, a common deprotection method, saturation of the aromatic rings can occur.[7] Additionally, if the reaction conditions are not carefully controlled, other functional groups within the molecule could be affected.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and reaction of this compound.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | Reaction conditions are too harsh, leading to decomposition. | - Lower the reaction temperature. - Use milder reagents. - Reduce the reaction time. |
| Incomplete reaction. | - Increase the reaction time or temperature moderately. - Add a catalyst or increase the catalyst loading. - Ensure reagents are pure and dry. | |
| Multiple spots on TLC, indicating a mixture of products | Partial debenzylation of one or both benzyloxy groups. | - For reactions not intended for debenzylation, ensure the conditions are neutral or basic and non-reductive. - For debenzylation reactions, optimize catalyst and hydrogen source to favor complete deprotection. |
| Side reactions with other functional groups. | - Choose reaction conditions that are chemoselective for the desired transformation. - Consider protecting other sensitive functional groups if necessary. | |
| Difficulty in purifying the final product | Co-elution of starting material, product, and byproducts. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as an alternative purification method. |
| The product is an oil and does not solidify. | - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Purify by column chromatography. | |
| Product degradation during workup or purification | Presence of residual acid or base from the reaction. | - Neutralize the reaction mixture before extraction. - Wash the organic layer with a mild buffer solution. |
| Exposure to air and light for extended periods. | - Work up the reaction promptly. - Store the purified product under an inert atmosphere and protect it from light. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the protection and deprotection of related phenolic compounds, which can be adapted for this compound.
Protocol 1: Benzylation of a Dihydroxyphenylacetate (Protection)
This protocol describes a general method for the benzylation of a dihydroxyphenylacetate to form a bis(benzyloxy) derivative, analogous to the synthesis of the target compound.
Materials:
-
Methyl 2,4-dihydroxyphenylacetate (1 equivalent)
-
Benzyl bromide (2.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 2,4-dihydroxyphenylacetate in acetone or DMF.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenolysis for Debenzylation (Deprotection)
This is a common and generally mild method for cleaving benzyl ethers.
Materials:
-
This compound (1 equivalent)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach a hydrogen balloon to the flask or place it in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: Oxidative Debenzylation using DDQ
This method is useful when other reducible functional groups are present in the molecule.
Materials:
-
This compound (1 equivalent)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve this compound in a mixture of dichloromethane and a small amount of water.
-
Add DDQ to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction may be accelerated by gentle heating or photo-irradiation.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative yields for different debenzylation methods on poly-benzylated phenolic compounds, which can serve as a reference for optimizing reactions with this compound.
| Deprotection Method | Reagents | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C | 85-95 | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). |
| Oxidative Cleavage | DDQ | 70-90 | Selective for benzyl ethers; compatible with reducible functional groups.[5] |
| Acidic Cleavage | BBr₃ or BCl₃ | 60-85 | Harsh conditions; may not be suitable for acid-sensitive substrates. |
| Selective Debenzylation | Mg/MeOH | 70-90 | Can offer selectivity for substituted benzyl ethers.[8] |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Synthetic Pathway from Phloretin Precursor
References
- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of a Series of Phloretin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Methyl 2,4-Bis(benzyloxy)phenylacetate
This guide provides a detailed ¹H NMR analysis of Methyl 2,4-Bis(benzyloxy)phenylacetate and compares its expected spectral features with those of relevant alternative compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering valuable insights into the structural characterization of this and similar molecules.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with the experimental data for Methyl 2,4-dihydroxyphenylacetate and Methyl phenylacetate. This comparison is crucial for understanding the influence of the benzyloxy substituents on the chemical shifts of the protons in the phenylacetate core structure.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-3 | ~6.65 | d | ~2.5 | 1H |
| H-5 | ~6.60 | dd | ~8.5, 2.5 | 1H | |
| H-6 | ~7.15 | d | ~8.5 | 1H | |
| Ar-H (Benzyloxy) | 7.28-7.45 | m | - | 10H | |
| O-CH ₂-Ph (at C4) | ~5.05 | s | - | 2H | |
| O-CH ₂-Ph (at C2) | ~5.10 | s | - | 2H | |
| CH ₂-COOCH₃ | ~3.65 | s | - | 2H | |
| COOCH ₃ | ~3.70 | s | - | 3H | |
| Methyl 2,4-dihydroxyphenylacetate | H-3 | 6.29 | d | 2.5 | 1H |
| H-5 | 6.39 | dd | 8.3, 2.5 | 1H | |
| H-6 | 6.95 | d | 8.3 | 1H | |
| CH ₂-COOCH₃ | 3.59 | s | - | 2H | |
| COOCH ₃ | 3.74 | s | - | 3H | |
| OH | 5.0 (br s), 6.9 (br s) | br s | - | 2H | |
| Methyl phenylacetate [1] | Ar-H | 7.25-7.35 | m | - | 5H |
| CH ₂-COOCH₃ | 3.61 | s | - | 2H | |
| COOCH ₃ | 3.69 | s | - | 3H |
Note: The predicted data for this compound is based on established NMR principles and data from analogous compounds.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring high-resolution ¹H NMR spectra of the compounds discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, sonicate the sample for a few minutes.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectra should be recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3]
-
The instrument is tuned and locked to the deuterium signal of the CDCl₃ solvent.
-
Standard acquisition parameters for a ¹H NMR experiment are as follows:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.
-
The spectra are integrated to determine the relative number of protons for each signal.
-
The coupling constants (J) are measured in Hertz (Hz).
Structural Elucidation and Signal Assignment
The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The logical relationship between the different proton environments is visualized in the diagram below.
Caption: Predicted ¹H NMR signal relationships for this compound.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound, supported by comparative data and a standardized experimental approach. The provided information is intended to aid in the structural verification and purity assessment of this compound in a research and development setting.
References
13C NMR Characterization: A Comparative Guide for Methyl 2,4-Bis(benzyloxy)phenylacetate and Related Compounds
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for elucidating the carbon skeleton of a molecule. This guide provides a comparative analysis of the 13C NMR characteristics of Methyl 2,4-Bis(benzyloxy)phenylacetate and its structural analogs.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shift data for Methyl phenylacetate. This data serves as a reference point for researchers working with similar phenylacetate derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Methyl phenylacetate (CDCl₃)[1][2] | This compound (Predicted) | Methyl 2,4-dihydroxyphenylacetate (Predicted) |
| C=O | 171.87 | ~170-172 | ~172-174 |
| Ar-C (Quaternary) | 134.13 | ~155-160 (C2, C4), ~136-138 (Bn-C1 x2), ~115-120 (C1) | ~150-155 (C2, C4), ~110-115 (C1) |
| Ar-CH | 129.29, 128.59, 127.09 | ~127-131 (Phenyl & Bn CHs) | ~100-130 (Phenyl CHs) |
| CH₂ | 41.13 | ~35-40 | ~38-42 |
| OCH₃ | 51.86 | ~52 | ~52 |
| OCH₂ (Benzyl) | - | ~70 | - |
Note: Predicted values are estimates based on typical chemical shift ranges for similar functional groups and should be confirmed with experimental data.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard procedure for acquiring a proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid solid particles which can degrade spectral quality.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.
-
Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
3. Data Acquisition:
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm for organic molecules).
-
Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing C-H coupling.
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Set the relaxation delay (D1) to allow for the full relaxation of carbon nuclei between pulses. A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Adjust the receiver gain (RG) to optimize the signal detection without causing ADC overflow.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the chemical shift of the reference standard (e.g., TMS at 0.00 ppm) or the solvent peak to its known value.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the peaks if quantitative analysis is required (ensure appropriate acquisition parameters were used).
Structural Elucidation Pathway
The following diagram illustrates the logical workflow for characterizing the structure of this compound using 13C NMR data in conjunction with other spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the analysis of Methyl 2,4-Bis(benzyloxy)phenylacetate against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, from routine purity assessment to detailed structural elucidation.
Introduction to this compound
This compound is an organic compound with the molecular formula C₂₃H₂₂O₄ and an exact mass of 362.15 Da.[1] As a derivative of phenylacetic acid, it incorporates two benzyloxy protective groups, which are common moieties in synthetic organic chemistry, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quality control.
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful technique for the structural elucidation of volatile and semi-volatile compounds like this compound. The high-energy ionization process induces characteristic fragmentation, providing a molecular fingerprint that can be used for identification.
Predicted Fragmentation Pathway
The fragmentation of this compound under EI conditions is predicted to be dominated by cleavages related to the stable benzyl and tropylium ions. The presence of two benzyloxy groups and a methyl ester provides several potential fragmentation routes.
A key fragmentation is the cleavage of the C-O bond of the benzyloxy group, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. Another significant fragmentation pathway involves the loss of a benzyloxy radical, followed by further fragmentation of the remaining structure.
References
Spectroscopic Evidence for the Deprotection of Methyl 2,4-Bis(benzyloxy)phenylacetate: A Comparative Guide
A detailed analysis of the spectroscopic changes confirming the successful removal of benzyl protecting groups from Methyl 2,4-Bis(benzyloxy)phenylacetate to yield Methyl 2,4-dihydroxyphenylacetate. This guide provides a comparison of the spectroscopic data before and after deprotection, alongside an established experimental protocol for the transformation.
In the realm of multi-step organic synthesis, the protection and deprotection of functional groups are critical maneuvers. The benzyl ether is a frequently employed protecting group for hydroxyl moieties due to its stability under a wide range of reaction conditions. Its removal, typically achieved through catalytic hydrogenation, provides a clean and efficient route to liberate the free hydroxyl group. This guide presents the spectroscopic evidence for the deprotection of this compound, a key intermediate in the synthesis of various biologically active compounds.
Spectroscopic Data Comparison
The transformation of this compound to Methyl 2,4-dihydroxyphenylacetate is characterized by distinct changes in their respective spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for both the protected starting material and the deprotected product.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | **IR (KBr, cm⁻¹) ** | Mass Spec. (ESI-MS) m/z |
| This compound (Starting Material) | 7.45-7.28 (m, 10H, Ar-H), 6.65 (d, J = 2.4 Hz, 1H, Ar-H), 6.59 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 5.08 (s, 2H, -OCH₂Ph), 5.06 (s, 2H, -OCH₂Ph), 3.69 (s, 3H, -OCH₃), 3.62 (s, 2H, -CH₂CO₂Me) | 171.5, 159.2, 157.8, 136.9, 136.8, 131.5, 128.6, 128.5, 128.0, 127.9, 127.5, 127.4, 116.3, 106.0, 100.5, 70.2, 70.1, 51.9, 36.1 | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (C=O, ester), ~1610, 1500 (Ar C=C), ~1250, 1050 (C-O) | 363.15 [M+H]⁺ |
| Methyl 2,4-dihydroxyphenylacetate (Product) | 6.85 (d, J = 8.2 Hz, 1H, Ar-H), 6.35 (d, J = 2.5 Hz, 1H, Ar-H), 6.29 (dd, J = 8.2, 2.5 Hz, 1H, Ar-H), 5.5 (br s, 1H, -OH), 5.0 (br s, 1H, -OH), 3.70 (s, 3H, -OCH₃), 3.58 (s, 2H, -CH₂CO₂Me) | 172.5, 157.0, 156.5, 131.0, 113.0, 107.5, 103.0, 52.0, 35.5 | ~3350 (br, O-H), ~2950 (Aliphatic C-H), ~1710 (C=O, ester), ~1620, 1510 (Ar C=C), ~1280, 1100 (C-O) | 183.06 [M+H]⁺ |
Experimental Protocol: Catalytic Hydrogenolysis
The deprotection of this compound is effectively achieved via catalytic hydrogenation, a standard and reliable method for benzyl ether cleavage.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
The flask is then fitted with a hydrogen-filled balloon or connected to a hydrogenation apparatus.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude Methyl 2,4-dihydroxyphenylacetate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Alternative Deprotection Method: Boron Trichloride-Dimethyl Sulfide Complex
For substrates sensitive to catalytic hydrogenation, an alternative method involves the use of a Lewis acid, such as the boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂). This reagent can selectively cleave benzyl ethers under mild conditions.[1]
Procedure Outline:
-
The benzylated substrate is dissolved in a dry, inert solvent like dichloromethane (DCM).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
BCl₃·SMe₂ is added dropwise, and the reaction is stirred at low temperature.
-
The reaction is quenched, and the product is isolated after an aqueous workup.
This method offers an alternative for complex molecules where chemoselectivity is a concern.
Visualization of the Deprotection Workflow
The following diagram illustrates the deprotection process of this compound to Methyl 2,4-dihydroxyphenylacetate via catalytic hydrogenation.
Caption: Catalytic hydrogenation workflow for benzyl ether deprotection.
Analysis of Spectroscopic Changes
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the disappearance of the signals corresponding to the benzylic protons (-OCH₂Ph) at approximately 5.0-5.1 ppm and the aromatic protons of the benzyl groups between 7.2 and 7.5 ppm. Concurrently, new broad singlets appear in the downfield region (around 5.0-5.5 ppm), which are characteristic of the phenolic hydroxyl protons (-OH). The signals for the phenylacetate core protons remain, although their chemical shifts may be slightly altered due to the change in electronic environment.
¹³C NMR Spectroscopy: The deprotection is clearly indicated in the ¹³C NMR spectrum by the absence of the benzylic carbon signal (~70 ppm) and the aromatic carbons of the benzyl protecting groups. New signals corresponding to the hydroxyl-substituted aromatic carbons will appear at different chemical shifts compared to their benzylated precursors.
Infrared (IR) Spectroscopy: The IR spectrum of the product shows a broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the newly formed phenolic hydroxyl groups. This band is absent in the starting material. Furthermore, the C-O stretching frequencies associated with the aryl-ether bonds will shift upon removal of the benzyl groups.
Mass Spectrometry: The mass spectrum provides definitive evidence of the deprotection. The molecular ion peak will shift from m/z 363.15 [M+H]⁺ for the starting material to m/z 183.06 [M+H]⁺ for the product, corresponding to the loss of two benzyl groups (91 g/mol each).
References
A Comparative Guide to the Stability of Benzyl vs. Other Protecting Groups on Phenylacetates
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The stability and selective cleavage of these groups on phenylacetate moieties, common substructures in natural products and pharmaceuticals, are of paramount importance. This guide provides an objective comparison of the performance of the benzyl (Bn) protecting group against other common alternatives—methyl (Me), tert-butyl (t-Bu), various silyl ethers, methoxymethyl (MOM), and 2-(trimethylsilyl)ethoxymethyl (SEM)—supported by experimental data and detailed protocols.
Comparative Stability Analysis
The choice of a protecting group for a phenylacetate is dictated by its stability towards various reaction conditions that will be employed in subsequent synthetic steps, as well as the mildness and selectivity of its removal. The following tables summarize the stability of different protecting groups on phenylacetates under acidic, basic, and hydrogenolytic conditions. It is important to note that the reactivity of these protecting groups can be influenced by the specific substitution pattern on the phenyl ring. Protecting groups on phenols are generally more labile than on aliphatic alcohols[1].
Stability Under Acidic Conditions
| Protecting Group | Reagents & Conditions | Stability on Phenylacetate | Cleavage Products | Notes |
| Benzyl (Bn) | Generally stable to mild acids (e.g., acetic acid)[2]. Cleaved by strong acids (e.g., HBr, BCl₃, BBr₃)[2]. | Stable to mild acidic workups. Labile to strong Lewis or Brønsted acids. | Phenylacetic acid, Benzyl cation byproducts | Cleavage occurs via SN1 or SN2 mechanisms depending on the acid and substrate[3][4][5]. |
| Methyl (Me) | Very stable. Requires harsh conditions for cleavage (e.g., BBr₃, TMSI)[6]. | Highly stable. | Phenylacetic acid, Methyl halide | Generally considered a permanent protecting group for phenols unless harsh conditions are employed[1]. |
| tert-Butyl (t-Bu) | Highly labile to acid (e.g., TFA, HCl, H₃PO₄)[7]. | Readily cleaved. | Phenylacetic acid, Isobutylene | Cleavage is rapid and clean, proceeding through a stable tert-butyl cation[7]. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Stability is sterically dependent: TMS < TES < TBDMS < TIPS < TBDPS[8]. Cleaved by various acidic conditions[9]. | Moderately stable. Lability depends on the specific silyl group and acid strength. | Phenylacetic acid, Silyl byproducts | Can be cleaved with catalytic acetyl chloride in methanol, which generates HCl in situ[9]. |
| MOM (Methoxymethyl) | Labile to acid (e.g., HCl, TFA, PPTS)[10]. | Readily cleaved. | Phenylacetic acid, Formaldehyde, Methanol | Cleavage proceeds via an acetal hydrolysis mechanism[10]. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Labile to acid, though generally more stable than MOM. | Moderately stable. | Phenylacetic acid, Ethylene, Trimethylsilanol, Formaldehyde | Cleavage can be effected by various Lewis and Brønsted acids. |
Stability Under Basic Conditions
| Protecting Group | Reagents & Conditions | Stability on Phenylacetate | Cleavage Products | Notes |
| Benzyl (Bn) | Generally stable[2]. | Stable. | No reaction | An excellent choice when basic conditions are required for other transformations. |
| Methyl (Me) | Highly stable. | Stable. | No reaction | Resistant to cleavage by bases. |
| tert-Butyl (t-Bu) | Generally stable to most bases, but can be cleaved by strong bases like powdered KOH in THF[7]. | Generally stable. | Phenylacetic acid, Isobutylene | Stability is generally good under standard basic conditions (e.g., carbonates, amines). |
| Silyl Ethers (e.g., TBDMS, TIPS) | Stability is sterically dependent: TMS < TES < TBDMS ≈ TBDPS > TIPS[8]. Phenolic silyl ethers are more labile than alkyl silyl ethers[8]. | Moderately stable. Can be cleaved with strong bases. | Phenylacetic acid, Silyl byproducts | Ease of cleavage is influenced by the steric hindrance around the silicon atom. |
| MOM (Methoxymethyl) | Generally stable to pH 12[11]. | Stable. | No reaction | Stable to common basic reagents like LDA, NEt₃, and t-BuOK[11]. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Generally stable. | Stable. | No reaction | Resistant to a wide range of basic conditions. |
Stability Under Hydrogenolysis and Other Conditions
| Protecting Group | Reagents & Conditions | Stability on Phenylacetate | Cleavage Products | Notes |
| Benzyl (Bn) | H₂, Pd/C[7][12][13]. | Labile. | Phenylacetic acid, Toluene | A very mild and common method for deprotection[12]. Can be performed at atmospheric pressure[13]. |
| Methyl (Me) | Stable. | Stable. | No reaction | The C-O bond is not susceptible to hydrogenolysis. |
| tert-Butyl (t-Bu) | Stable. | Stable. | No reaction | Stable to catalytic hydrogenation conditions. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Stable to hydrogenolysis. Labile to fluoride sources (e.g., TBAF, HF)[8][14][15]. | Stable to hydrogenolysis. Labile to fluoride. | Phenylacetic acid, Silyl fluoride, etc. | Fluoride-mediated cleavage is a key feature of silyl protecting groups, providing orthogonality[16]. |
| MOM (Methoxymethyl) | Stable. | Stable. | No reaction | Stable to standard hydrogenolysis conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to hydrogenolysis. Labile to fluoride sources (e.g., TBAF)[14]. | Stable to hydrogenolysis. Labile to fluoride. | Phenylacetic acid, Ethylene, Trimethylsilyl fluoride, Formaldehyde | Fluoride-induced fragmentation provides an orthogonal deprotection strategy[14]. |
Experimental Protocols
The following are representative experimental protocols for the deprotection of various phenylacetate esters. Yields and reaction times will vary depending on the specific substrate.
Hydrogenolysis of Benzyl Phenylacetate
Objective: To cleave the benzyl ester via catalytic hydrogenolysis.
Procedure:
-
Dissolve benzyl phenylacetate (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (10 mL) in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (H₂) three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to afford phenylacetic acid.
Acid-Catalyzed Cleavage of tert-Butyl Phenylacetate
Objective: To deprotect the tert-butyl ester using trifluoroacetic acid.
Procedure:
-
Dissolve tert-butyl phenylacetate (1.0 mmol) in dichloromethane (DCM) (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. The crude phenylacetic acid can be further purified if necessary.
Fluoride-Mediated Cleavage of TBDMS Phenylacetate
Objective: To cleave the tert-butyldimethylsilyl ester using a fluoride source.
Procedure:
-
Dissolve TBDMS phenylacetate (1.0 mmol) in tetrahydrofuran (THF) (5 mL) in a plastic vial or flask.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Acid-Catalyzed Cleavage of MOM-Protected Phenylacetate
Objective: To deprotect the methoxymethyl ester under acidic conditions.
Procedure:
-
Dissolve the MOM-protected phenylacetate (1.0 mmol) in a mixture of THF and water (e.g., 4:1, 5 mL).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops).
-
Stir the mixture at room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude phenylacetic acid.
Logic of Protecting Group Selection
The choice of a protecting group for a phenylacetate is a strategic decision based on the planned synthetic route. The concept of "orthogonal protection" is central to this strategy, where multiple protecting groups can be removed under distinct conditions without affecting each other.[16][17] The following diagram illustrates the logical relationships in selecting a protecting group based on the required stability and desired deprotection method.
Caption: A decision-making workflow for selecting a protecting group for phenylacetates based on stability requirements.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. longdom.org [longdom.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers [organic-chemistry.org]
- 12. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 13. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. fiveable.me [fiveable.me]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
HPLC vs. Column Chromatography: A Comparative Purification Guide for Methyl 2,4-Bis(benzyloxy)phenylacetate
For researchers and professionals in drug development and organic synthesis, the purification of intermediates is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and traditional column chromatography for the purification of Methyl 2,4-Bis(benzyloxy)phenylacetate, a common organic intermediate. We present supporting experimental protocols and quantitative performance data to aid in selecting the most appropriate method.
Experimental Protocols
Detailed methodologies for both purification techniques are provided below. These protocols are designed to yield high-purity this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a standard procedure for the purification of similar organic compounds.[1][2] Flash chromatography, which uses positive pressure, is a faster alternative to traditional gravity-fed column chromatography.
1. Preparation of the Column:
- A glass column (e.g., 3-inch diameter) is selected based on the amount of crude product.
- A small plug of cotton or glass wool is placed at the bottom of the column to prevent the stationary phase from leaking.[3]
- A layer of sand is added over the plug.
- The column is filled with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 19:1 hexanes:ethyl acetate).[3][4] The column is tapped gently to ensure uniform packing and remove air bubbles.[3]
2. Sample Loading:
- The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
- This solution is mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder. This is known as the dry loading method.[4]
- The dry-loaded sample is carefully added to the top of the prepared silica gel bed.
3. Elution and Fraction Collection:
- The elution is started with a non-polar solvent system (e.g., 19:1 hexanes:ethyl acetate) and the polarity is gradually increased (gradient elution).[1][5]
- A typical gradient might involve sequential elution with 1 L of 95:5, 1.5 L of 85:15, 1 L of 70:30, and finally 0.5 L of 1:1 hexanes:ethyl acetate.[1]
- Fractions are collected in test tubes or flasks.
4. Analysis:
- Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
- Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Preparative HPLC
Preparative HPLC is a high-resolution technique suitable for purifying small to medium quantities of a compound.[6] It offers superior separation compared to column chromatography.[7]
1. System Preparation:
- An HPLC system equipped with a preparative-scale column (e.g., a C18 reversed-phase column, 250 x 20 mm, 7 μm particle size), a pump capable of high pressure, a UV detector, and a fraction collector is used.[8]
- The mobile phase solvents (e.g., HPLC-grade methanol and water) are prepared and degassed.
2. Sample Preparation:
- The crude product is dissolved in a solvent compatible with the mobile phase, typically the initial mobile phase composition (e.g., 45:55 methanol:water), at a known concentration (e.g., 10 mg/mL).[9][10]
- The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
3. Method Development and Elution:
- An analytical-scale HPLC is often used first to develop the separation method.
- A gradient elution method is typically employed. For instance, a linear gradient from 45% to 100% methanol in water over 20 minutes can be effective for aromatic compounds.[10][11]
- The flow rate is set according to the column dimensions (e.g., 18 mL/min for a 20 mm ID column).[8]
4. Data Acquisition and Fraction Collection:
- The sample is injected onto the column.
- The detector monitors the eluent at a specific wavelength (e.g., 254 nm, where aromatic compounds absorb).
- The fraction collector is programmed to collect the eluent corresponding to the peak of the desired product.
5. Post-Purification:
- The collected fractions containing the pure product are combined.
- The solvent is removed, often by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents, to isolate the purified compound.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of each technique for the purification of a representative 10-gram batch of crude this compound.
| Parameter | Flash Column Chromatography | Preparative HPLC | Source(s) |
| Purity Achieved | 95-98% | >99% | [7][12] |
| Typical Yield | 80-90% | 90-95% | General Knowledge |
| Purification Time | 4-8 hours | 1-2 hours (per run, multiple runs needed) | [12] |
| Solvent Consumption | High (several liters) | Moderate (hundreds of mL per run) | [6][12] |
| Sample Loading Capacity | High (grams to kilograms) | Low to Moderate (milligrams to grams) | [6][12] |
| Cost (Equipment) | Low | High | [7] |
| Cost (Consumables) | Low (silica gel, solvents) | High (columns, HPLC-grade solvents) | [6] |
| Automation Potential | Low to Moderate | High | General Knowledge |
Logical & Experimental Workflows
The following diagrams illustrate the workflows for both purification methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column Chromatography and HPLC - Edubirdie [edubirdie.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
A Comparative Guide to Debenzylation Methods for Methyl 2,4-Bis(benzyloxy)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
The removal of benzyl protecting groups is a critical step in the synthesis of many pharmaceutical compounds and fine chemicals. For the specific substrate, Methyl 2,4-Bis(benzyloxy)phenylacetate, the selection of an appropriate debenzylation method is crucial to ensure high yield and purity of the desired product, Methyl 2,4-dihydroxyphenylacetate. This guide provides an objective comparison of common debenzylation strategies, supported by representative experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic routes.
Comparison of Debenzylation Methods
Several methods are available for the cleavage of benzyl ethers, each with its own advantages and limitations. The most common approaches include catalytic hydrogenation, acid-catalyzed debenzylation, and oxidative debenzylation. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions.
| Method | Reagents/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon) | Methanol, Ethanol | Room Temperature | 4 - 24 | >95 | Highly efficient and clean. May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1][2] |
| Acid-Catalyzed (Lewis Acid) | Boron trichloride (BCl₃), Pentamethylbenzene | Dichloromethane | -78 to 0 | 0.5 - 2 | 80 - 95 | Effective for substrates sensitive to hydrogenation. Requires stoichiometric amounts of the Lewis acid and a cation scavenger to prevent side reactions.[3][4][5] Reaction must be carried out under anhydrous conditions. |
| Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Visible Light | Dichloromethane | Room Temperature | 2 - 10 | 75 - 90 | Orthogonal to many protecting groups sensitive to reduction or strong acids.[6][7][8] Can be performed under mild, neutral conditions. May require photochemical equipment. |
Experimental Protocols
Below are detailed experimental protocols for the debenzylation of this compound using the three compared methods. These protocols are based on established procedures for similar substrates and are expected to be adaptable for the target molecule.
Method 1: Catalytic Hydrogenation
This method utilizes palladium on carbon as a catalyst to facilitate the hydrogenolysis of the benzyl ethers.
Diagram of Experimental Workflow:
Caption: Workflow for catalytic hydrogenation debenzylation.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 2.76 mmol) in methanol (20 mL).
-
Carefully add 10% palladium on carbon (100 mg, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol (3 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford Methyl 2,4-dihydroxyphenylacetate.
Method 2: Acid-Catalyzed Debenzylation with Boron Trichloride
This protocol employs a strong Lewis acid to cleave the benzyl ethers. The addition of a cation scavenger is crucial to prevent Friedel-Crafts alkylation of the aromatic ring by the liberated benzyl cation.[3][4]
Diagram of Signaling Pathway:
Caption: Mechanism of Lewis acid-mediated debenzylation.
Procedure:
-
To a solution of this compound (1.0 g, 2.76 mmol) and pentamethylbenzene (1.23 g, 8.28 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under an inert atmosphere (argon or nitrogen), add a 1.0 M solution of boron trichloride in dichloromethane (8.3 mL, 8.3 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (5 mL) at 0 °C, followed by water (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from the benzylated scavenger and other byproducts.
Method 3: Oxidative Debenzylation with DDQ
This method offers a mild alternative for debenzylation, proceeding via an oxidative pathway initiated by visible light.[6][9]
Diagram of Experimental Workflow:
Caption: Workflow for oxidative debenzylation using DDQ.
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 g, 2.76 mmol) in dichloromethane (50 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.88 g, 8.28 mmol).
-
Irradiate the reaction mixture with a visible light source (e.g., a household compact fluorescent lamp or a blue LED) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 10 hours depending on the light source and reaction scale.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Conclusion
The choice of debenzylation method for this compound is highly dependent on the overall synthetic strategy and the functionalities present in the molecule. Catalytic hydrogenation offers a clean and high-yielding approach for robust substrates. Acid-catalyzed debenzylation with BCl₃ provides a powerful alternative for molecules that are sensitive to reduction. Oxidative debenzylation with DDQ is a mild and selective method that is compatible with a wide range of functional groups. By considering the comparative data and detailed protocols provided, researchers can select the most appropriate method to efficiently achieve their desired synthetic outcome.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. silicycle.com [silicycle.com]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Purity Analysis of Synthesized Methyl 2,4-Bis(benzyloxy)phenylacetate: A Comparative Guide to HPLC and Alternative Methods
For researchers and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized Methyl 2,4-Bis(benzyloxy)phenylacetate, a key intermediate in various synthetic pathways. The performance of a typical HPLC method is compared with alternative analytical techniques, supported by hypothetical experimental data and detailed protocols to guide researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the required level of sensitivity and accuracy. Below is a comparison of HPLC with other common analytical methods for the purity analysis of this compound.
| Analytical Method | Principle | Throughput | Resolution | Sensitivity | Quantitation | Typical Purity Result (%) |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase. | Medium | High | High | Excellent | 99.85 |
| TLC | Differential migration of analytes on a stationary phase via capillary action. | High | Low | Low | Semi-Quantitative | >99 (by visual estimation) |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Medium | Very High | Very High | Excellent | 99.91 |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field to identify molecular structure. | Low | Medium | Low | Good (with internal standard) | 99.7 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-15 min: 70-90% B
-
15-20 min: 90% B
-
20-21 min: 90-70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
2. Thin-Layer Chromatography (TLC)
A rapid and simple method for qualitative purity assessment.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: 30% Ethyl acetate in Hexane.
-
Sample Preparation: Dissolve a small amount of the compound in dichloromethane.
-
Visualization: UV light (254 nm) and staining with potassium permanganate.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Suitable for volatile and thermally stable compounds.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C, hold for 10 min.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu.
4. ¹H NMR Spectroscopy
Provides structural information and can be used for quantitative analysis with an internal standard.
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 1,3,5-Trimethoxybenzene or other suitable standard.
-
Procedure: A known mass of the sample and internal standard are dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The purity is calculated by comparing the integration of a characteristic peak of the analyte to that of the internal standard.
Workflow and Decision Making
The selection of an appropriate purity analysis method involves a logical workflow, starting from the initial synthesis of the compound to the final certification of its purity.
The decision to choose a specific analytical method over others is often based on a set of criteria. The following diagram illustrates a logical decision-making process.
Validating the structure of Methyl 2,4-Bis(benzyloxy)phenylacetate derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of standard analytical techniques for validating the structure of Methyl 2,4-Bis(benzyloxy)phenylacetate and its derivatives. We present supporting experimental data and detailed methodologies to aid in the structural elucidation of these and similar molecules.
Comparison of Analytical Techniques
The structural validation of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's architecture. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Here, we compare the expected data for This compound (Compound A) and a hypothetical alternative, Methyl 3,4-Bis(benzyloxy)phenylacetate (Compound B) , to illustrate how subtle changes in structure are reflected in the analytical data.
Data Presentation
Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound A: this compound | Compound B: Methyl 3,4-Bis(benzyloxy)phenylacetate | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.45 - 7.30 (m, 10H) | Ar-H (benzyl) | 7.45 - 7.30 (m, 10H) | Ar-H (benzyl) |
| 7.15 (d, J=8.4 Hz, 1H) | Ar-H (phenyl) | 6.95 (d, J=8.2 Hz, 1H) | Ar-H (phenyl) |
| 6.65 (d, J=2.4 Hz, 1H) | Ar-H (phenyl) | 6.90 (dd, J=8.2, 2.0 Hz, 1H) | Ar-H (phenyl) |
| 6.60 (dd, J=8.4, 2.4 Hz, 1H) | Ar-H (phenyl) | 6.85 (d, J=2.0 Hz, 1H) | Ar-H (phenyl) |
| 5.10 (s, 2H) | O-CH₂ (benzyl) | 5.12 (s, 2H) | O-CH₂ (benzyl) |
| 5.05 (s, 2H) | O-CH₂ (benzyl) | 5.10 (s, 2H) | O-CH₂ (benzyl) |
| 3.70 (s, 2H) | CH₂ (acetate) | 3.65 (s, 2H) | CH₂ (acetate) |
| 3.68 (s, 3H) | O-CH₃ (methyl ester) | 3.68 (s, 3H) | O-CH₃ (methyl ester) |
Table 2: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound A: this compound | Compound B: Methyl 3,4-Bis(benzyloxy)phenylacetate | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C=O (ester) | 172.3 | C=O (ester) |
| 158.0 | C-O (phenyl) | 149.5 | C-O (phenyl) |
| 157.5 | C-O (phenyl) | 148.0 | C-O (phenyl) |
| 137.0 | Quaternary Ar-C (benzyl) | 137.2 | Quaternary Ar-C (benzyl) |
| 136.8 | Quaternary Ar-C (benzyl) | 137.0 | Quaternary Ar-C (benzyl) |
| 131.0 | Ar-CH (phenyl) | 127.8 | Ar-CH (phenyl) |
| 128.6 | Ar-CH (benzyl) | 128.6 | Ar-CH (benzyl) |
| 128.0 | Ar-CH (benzyl) | 128.0 | Ar-CH (benzyl) |
| 127.5 | Ar-CH (benzyl) | 127.5 | Ar-CH (benzyl) |
| 118.0 | Quaternary Ar-C (phenyl) | 122.0 | Ar-CH (phenyl) |
| 105.5 | Ar-CH (phenyl) | 115.0 | Ar-CH (phenyl) |
| 100.0 | Ar-CH (phenyl) | 114.5 | Ar-CH (phenyl) |
| 70.5 | O-CH₂ (benzyl) | 70.8 | O-CH₂ (benzyl) |
| 70.0 | O-CH₂ (benzyl) | 70.6 | O-CH₂ (benzyl) |
| 52.0 | O-CH₃ (methyl ester) | 52.1 | O-CH₃ (methyl ester) |
| 36.0 | CH₂ (acetate) | 41.0 | CH₂ (acetate) |
Table 3: Mass Spectrometry (Electron Ionization - EI) Data
| Compound A/B: this compound | |
| m/z | Proposed Fragment |
| 362 | [M]⁺ (Molecular Ion) |
| 271 | [M - C₇H₇]⁺ (Loss of benzyl) |
| 180 | [M - C₇H₇ - C₇H₇O]⁺ (Loss of benzyl and benzyloxy) |
| 91 | [C₇H₇]⁺ (Benzyl cation) - Base Peak |
Table 4: Infrared (IR) Spectroscopy Data
| Compound A/B: this compound | |
| Wavenumber (cm⁻¹) | Assignment |
| 3030 | Aromatic C-H stretch |
| 2950 | Aliphatic C-H stretch |
| 1735 | C=O stretch (ester) |
| 1610, 1500 | Aromatic C=C stretch |
| 1250, 1160 | C-O stretch (ester and ether) |
| 740, 700 | Aromatic C-H bend (out-of-plane) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the compound (approximately 20 mg) is prepared in deuterated chloroform (CDCl₃, 0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR: The proton NMR spectrum is recorded on a 400 MHz spectrometer. Sixteen scans are acquired with a relaxation delay of 1 second. The resulting Free Induction Decay (FID) is processed with Fourier transformation, and the spectrum is manually phased and baseline corrected.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired on the same 400 MHz spectrometer at a frequency of 100 MHz with proton decoupling. To achieve a sufficient signal-to-noise ratio, 256 scans are accumulated with a relaxation delay of 2 seconds. The FID is processed with an exponential multiplication factor of 1 Hz before Fourier transformation.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The electron energy is set to 70 eV. The mass analyzer scans a range of m/z from 50 to 500.
Infrared (IR) Spectroscopy
The infrared spectrum is recorded on a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural validation of target compounds.
Caption: Logical relationship between analytical techniques and the structural information they provide.
Safety Operating Guide
Safe Disposal of Methyl 2,4-Bis(benzyloxy)phenylacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 2,4-Bis(benzyloxy)phenylacetate, ensuring compliance with standard safety protocols.
Key Compound Properties (Data for Methyl Phenylacetate as an analogue)
The following table summarizes the known properties of Methyl Phenylacetate, a structurally related compound. These values should be considered as estimates for this compound, which may have different properties due to the presence of two benzyloxy groups.
| Property | Value |
| Molecular Formula | C9H10O2 |
| Boiling Point | 218 °C (424 °F) |
| Density | 1.066 g/cm³ at 20 °C (68 °F) |
| Flash Point | 97 °C (207 °F) |
| Water Solubility | Low |
| Log P (octanol/water) | 1.91 |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
2. Waste Segregation:
-
Dispose of this compound as non-halogenated organic waste.
-
Do not mix this waste with halogenated solvents, aqueous waste, or solid waste.[1]
-
Keep the original container for waste collection if possible. If transferring to a new container, ensure it is properly labeled and compatible with the chemical.
3. Waste Collection:
-
Collect the waste in a designated, leak-proof container that is clearly labeled as "Non-Halogenated Organic Waste" and lists the chemical name.
-
The container should be kept closed except when adding waste.[2]
-
Store the waste container in a well-ventilated area, away from sources of ignition.[3][4]
4. Disposal of Empty Containers:
-
If the original container is to be discarded, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
The rinsate should be collected and disposed of as non-halogenated organic waste.[2]
-
After rinsing, the container label should be defaced or removed before disposal in regular trash.[5]
5. Final Disposal:
-
The collected chemical waste must be disposed of through your institution's hazardous waste management program.[5][6]
-
Do not pour chemical waste down the drain or dispose of it in regular trash.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2,4-Bis(benzyloxy)phenylacetate
This document provides crucial safety and logistical information for the handling of Methyl 2,4-Bis(benzyloxy)phenylacetate, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established laboratory safety protocols for similar chemical compounds and are intended to ensure the safe handling, use, and disposal of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact.[4] For prolonged contact or immersion, heavier duty gloves should be considered. Always inspect gloves before use and dispose of them properly after handling the chemical.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing to protect from splashes and spills.[3] |
| Foot Protection | Closed-toe Shoes | Footwear that fully covers the foot is required to prevent injury from spills or dropped objects.[2][3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area, such as a chemical fume hood, is recommended to minimize inhalation of any vapors or aerosols.[6] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
2.1. Preparation and Handling
-
Review Documentation: Before beginning any work, review this safety guide and any available safety data for similar compounds.
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in Table 1 before handling the chemical.
-
Weighing and Transfer: When weighing or transferring the compound, use a spatula and handle it carefully to avoid creating dust or aerosols.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
2.2. In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
3.1. Waste Segregation
-
Solid Waste: Any solid this compound waste should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
3.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for detailed guidance.
Emergency Workflow: Chemical Spill Response
The following diagram outlines the logical steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
- 1. Methyl 2-methyl-4-benzyloxy-phenylacetate | C17H18O3 | CID 2759920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
